molecular formula C15H11NO3 B7766856 4-Nitrochalcone CAS No. 2960-55-6

4-Nitrochalcone

Cat. No.: B7766856
CAS No.: 2960-55-6
M. Wt: 253.25 g/mol
InChI Key: WDZGGAFMGIOIQS-DHZHZOJOSA-N
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Description

4-Nitrochalcone is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
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InChI

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZGGAFMGIOIQS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
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DSSTOX Substance ID

DTXSID7049211
Record name 4-Nitrochalcone
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Molecular Weight

253.25 g/mol
Source PubChem
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CAS No.

2960-55-6, 1222-98-6
Record name trans-4-Nitrochalcone
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Record name 4-Nitrochalcone
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Record name Chalcone, 4-nitro-, (E)-
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Record name 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl-
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Record name 4-Nitrochalcone
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Record name 4-nitrochalcone
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Record name 4-NITROCHALCONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-nitrochalcone, a synthetic chalcone derivative with significant potential in medicinal chemistry and pharmacological research. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and its implicated biological signaling pathways.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, 4-nitrobenzaldehyde, with an acetophenone.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Nitrobenzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, beakers, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 20% aqueous solution of sodium hydroxide dropwise. A color change to deep yellow or orange and the formation of a precipitate should be observed.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically left to stir overnight to ensure completion.

  • Neutralization and Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess NaOH. Stir the mixture vigorously with a glass rod until a yellow solid precipitates out.

  • Isolation of Crude Product: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction_Mixture Claisen-Schmidt Condensation (Room Temperature, Overnight) 4-Nitrobenzaldehyde->Reaction_Mixture 1 eq Acetophenone Acetophenone Acetophenone->Reaction_Mixture 1 eq NaOH (aq) NaOH (aq) NaOH (aq)->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Pour into ice/HCl Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Isolate crude product Drying Drying Filtration->Drying Crude_4_Nitrochalcone Crude_4_Nitrochalcone Drying->Crude_4_Nitrochalcone

Synthesis Workflow of this compound

Purification of this compound

The crude this compound can be purified by recrystallization to obtain a product with high purity, suitable for analytical and biological studies.

Experimental Protocol: Recrystallization

Materials and Reagents:

  • Crude this compound

  • Ethanol (or another suitable solvent like methanol or ethyl acetate)

  • Standard laboratory glassware for recrystallization (Erlenmeyer flask, hot plate, etc.)

Procedure:

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Gentle heating on a hot plate may be required.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the pure crystals to obtain the final product.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties
PropertyValue
AppearanceLight orange to yellow crystalline powder[1]
Melting Point158-160 °C[2][3]
Molecular FormulaC₁₅H₁₁NO₃[3]
Molecular Weight253.25 g/mol [3]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Protons7.40 - 8.30Multiplet-Ar-H
Vinylic Proton (α)~7.50Doublet~15.6=CH-CO
Vinylic Proton (β)~7.80Doublet~15.6Ar-CH=
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~190.0C=O
Aromatic & Vinylic122.0 - 148.0Ar-C, =CH

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
~1660C=O stretching (α,β-unsaturated ketone)
~1600, ~1450C=C aromatic ring stretching
~1520, ~1340N-O stretching (nitro group)
~980C-H out-of-plane bending (trans-alkene)

3.2.3. Mass Spectrometry (MS)

m/z Assignment
253[M]⁺ (Molecular ion)
223[M - NO]⁺
177[M - C₆H₅O]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Biological Activity and Signaling Pathways

This compound has demonstrated promising antitumor activity in various cancer models. Its mechanism of action has been linked to the induction of apoptosis and the modulation of key cellular signaling pathways.

Implicated Signaling Pathway: mTOR and Apoptosis Induction

Recent studies have shown that this compound can exert its anticancer effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway and promoting the accumulation of reactive oxygen species (ROS), which in turn leads to apoptosis.[4]

Signaling_Pathway Proposed Signaling Pathway of this compound cluster_cell Cancer Cell cluster_mTOR mTOR Pathway cluster_autophagy Autophagy cluster_apoptosis Apoptosis This compound This compound mTOR mTOR This compound->mTOR inhibits LC3-II LC3-II This compound->LC3-II increases p62 p62 This compound->p62 maintains levels ROS_Accumulation ROS Accumulation This compound->ROS_Accumulation induces Raptor Raptor mTOR->Raptor activates S6K1 S6K1 Raptor->S6K1 activates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes Apoptosis_Induction Apoptosis ROS_Accumulation->Apoptosis_Induction triggers Cell_Death Cell_Death Apoptosis_Induction->Cell_Death

Proposed Signaling Pathway of this compound

This guide provides a foundational understanding for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development, facilitating further exploration of this and related chalcone derivatives for their therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of 4-Nitrochalcone Derivatives

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are precursors to flavonoids and have garnered significant interest in medicinal chemistry.[1][2][3] The introduction of a nitro group at the 4-position of one of the aromatic rings can significantly influence the compound's electronic properties and biological potential, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]

Synthesis of this compound Derivatives

The most prevalent and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[6][7] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone. For this compound derivatives, this typically involves reacting a substituted benzaldehyde with a 4-nitroacetophenone, or a 4-nitrobenzaldehyde with a substituted acetophenone.[6][7]

General Synthetic Workflow

The overall process from synthesis to evaluation is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Starting Materials (Aldehyde & Acetophenone) S2 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) S1->S2 S3 Purification (Filtration, Recrystallization) S2->S3 S4 Characterization (NMR, FTIR, HRMS) S3->S4 E1 In Vitro Assays (Anticancer, Antimicrobial) S4->E1 Synthesized Derivative E2 In Vivo Models (e.g., Xenograft, Edema) E1->E2 Promising Candidates E3 Mechanism of Action Studies (e.g., Western Blot) E1->E3

Caption: General workflow for synthesis and biological evaluation of 4-nitrochalcones.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure based on methodologies reported in the literature.[1][6][8][9]

  • Reactant Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of the appropriate substituted acetophenone and substituted benzaldehyde in a suitable solvent like methanol or ethanol (20-30 mL) in a round-bottom flask.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly add a 40% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-15 mL).

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction can be left to stir for a few hours or overnight.[1][6] Progress should be monitored using Thin-Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, pour the mixture over crushed ice. If necessary, neutralize with a few drops of dilute hydrochloric acid (HCl).[6]

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid product thoroughly with cold water and then with cold ethanol or methanol to remove impurities.[1] Further purify the product by recrystallization from a suitable solvent (e.g., absolute ethanol).[9]

  • Characterization: Confirm the structure of the synthesized this compound derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[1][10]

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including esophageal and breast cancer.[1][11][12]

Quantitative Data: In Vitro Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) KYSE-450 (Esophageal)4.97[1]
Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) Eca-109 (Esophageal)9.43[1]
Compound 3a HL-60(TB) (Leukemia)Not specified (GI₅₀ 1.41-46.1)
Compound 6 Leukemia Cell LinesNot specified (GI₅₀ 2.07-31.3)[13]
This compound (4NC) MCF-7 (Breast)Cytotoxic Potential Noted
This compound (4NC) MDA-MB-231 (Breast)Cytotoxic Potential Noted[12]
Mechanism of Action

The anticancer effects of this compound derivatives are often multifaceted, involving the induction of oxidative stress, cell cycle arrest, and apoptosis.[1][7]

  • Reactive Oxygen Species (ROS) Accumulation: Compounds like Ch-19 have been shown to significantly elevate intracellular ROS levels in a dose-dependent manner in esophageal cancer cells.[1] This increase in oxidative stress can damage cellular components and trigger cell death pathways.

  • Apoptosis Induction: The accumulation of ROS often leads to the initiation of apoptosis (programmed cell death).[1][7] This is a key mechanism for eliminating cancerous cells.

  • Cell Cycle Arrest: Treatment with certain derivatives can cause cancer cells to arrest in specific phases of the cell cycle, such as the G2/M phase, thereby inhibiting cell proliferation.[1][13]

  • mTOR Pathway Inhibition: In breast cancer models, this compound has been shown to decrease the activation of mTOR pathway effectors (Raptor and S6K1), leading to a reduction in protein synthesis and subsequent cell death.[12]

G chalcone This compound Derivative (e.g., Ch-19) ros Increased Intracellular Reactive Oxygen Species (ROS) chalcone->ros stress Oxidative Stress ros->stress damage Cellular Damage (Proteins, Lipids, DNA) stress->damage apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis damage->apoptosis

Caption: ROS-induced apoptosis pathway initiated by this compound derivatives.

Experimental Protocols
  • Cell Viability (CCK-8 Assay) [1]

    • Seed cancer cells (e.g., KYSE-450, Eca-109) into 96-well plates.

    • After cell adherence, treat with various concentrations of the this compound derivative for specified time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC₅₀ value is calculated as the concentration that inhibits cell growth by 50%.

  • Reactive Oxygen Species (ROS) Detection [1]

    • Treat cells with the test compound for the desired time.

    • Add DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) solution to a final concentration of 10 µM.

    • Incubate the cells for 30 minutes at 37°C in the dark.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Analyze the fluorescence of the oxidized product (DCF) using flow cytometry or a fluorescence microscope to quantify ROS levels.

  • Apoptosis Analysis (Flow Cytometry) [1]

    • Treat cells with the test compound.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis [1]

    • Lyse treated and untreated cells in a suitable lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate total cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., apoptosis-related proteins like Bcl-2, Bax, Caspase-3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Antimicrobial Activity

This compound derivatives have shown low to moderate activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents.[6][10]

Quantitative Data: Antibacterial and Antifungal Activity
Compound/DerivativeMicroorganismActivity MetricResultReference
Substituted Nitro-chalcones (1-4)Bacillus subtilisZone of Inhibition (ZOI)2.5 - 3.5 mm (at 0.2%)[6]
Substituted Nitro-chalcones (1-4)Klebsiella pneumoniaeZone of Inhibition (ZOI)4.9 - 7.2 mm (at 0.2%)[6]
4'-hydroxy-4-nitro chalconeStaphylococcus aureusZone of Inhibition (ZOI)9.27 mm[14]
4'-hydroxy-4-nitro chalconeEscherichia coliZone of Inhibition (ZOI)27.88 mm[14]
Compound 6 (nitro-substituted)Antibacterial StrainsMICMost potent of series[10]
Compounds 10 & 12 (nitro-substituted)Antifungal StrainsMICMost potent of series[10]
Experimental Protocols
  • Disc Diffusion Method [14]

    • Prepare a uniform lawn of the target microorganism on an agar plate.

    • Impregnate sterile paper discs with a known concentration of the test compound.

    • Place the discs on the surface of the agar.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the clear zone of inhibition around the disc.

  • Microdilution Method (for MIC determination) [10]

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.

    • Add a standardized inoculum of the microorganism to each well.

    • Include positive (microorganism with no drug) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Nitro-substituted chalcones have been evaluated for their anti-inflammatory properties, showing protective effects in preclinical models.[15][16]

Mechanism of Action

The anti-inflammatory activity of chalcones is often attributed to their ability to inhibit key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18]

Quantitative Data: Anti-inflammatory Effects
CompoundAdministrationDoseMax. Anti-inflammatory Effect (%)Time to Max. Effect (h)Reference
3'-nitrochalconeOral200 mg/kg34.8 ± 2.5%3[16]
2'-nitrochalconeOral200 mg/kg~50% (comparable to meloxicam)5[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[16]
  • Fast rats overnight but allow access to water.

  • Administer the test compound (e.g., 200 mg/kg) orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., meloxicam).

  • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups relative to the control group.

Antioxidant Activity

Some this compound derivatives have been synthesized and evaluated for their antioxidant properties, which are often linked to their ability to scavenge free radicals.[19]

Experimental Protocol: DPPH Radical Scavenging Assay[19]
  • Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Add a fixed volume of a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to the test compound solutions.

  • Allow the reaction to proceed in the dark for about 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • The decrease in absorbance indicates the radical scavenging activity of the compound, which can be compared to a standard antioxidant like ascorbic acid.

References

4-Nitrochalcone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrochalcone, a derivative of the chalcone family, is a phenolic compound that has garnered significant interest in the scientific community for its wide array of biological activities. Chalcones, in general, are precursors to flavonoids and isoflavonoids and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The introduction of a nitro group at the fourth position of one of the aromatic rings confers unique properties to the this compound molecule, influencing its chemical reactivity and biological efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a focus on its experimental protocols, quantitative data, and biological signaling pathways. While the term "chalcone" was first coined by the Polish chemist Stanisław Kostanecki, the specific historical details surrounding the initial synthesis of this compound are not extensively documented. However, its synthesis is intrinsically linked to the development of the Claisen-Schmidt condensation reaction, which remains the cornerstone for the preparation of this and other chalcone derivatives.

Synthesis of this compound

The primary and most classical method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde (4-nitrobenzaldehyde) with an acetophenone. The reaction proceeds through an aldol addition followed by dehydration to yield the α,β-unsaturated ketone that is characteristic of the chalcone scaffold.

Experimental Protocols

Several variations of the Claisen-Schmidt condensation have been developed to synthesize this compound, including conventional methods, microwave-assisted synthesis, and green chemistry approaches.

Conventional Synthesis Protocol:

A common laboratory-scale synthesis involves the reaction of 4-nitrobenzaldehyde and acetophenone in an alcoholic solvent, such as ethanol, with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the catalyst.

  • Reactants: 4-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent).

  • Catalyst: Aqueous solution of NaOH (typically 40-60%).

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve 4-nitrobenzaldehyde and acetophenone in ethanol in a flask equipped with a magnetic stirrer.

    • Slowly add the aqueous NaOH solution to the mixture while stirring vigorously at room temperature.

    • Continue stirring for several hours (typically 2-4 hours) until the reaction mixture becomes turbid, indicating the formation of the product.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude this compound.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

Microwave-Assisted Synthesis Protocol:

Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation, often leading to higher yields in shorter reaction times and under solvent-free conditions.

  • Reactants: 4-nitrobenzaldehyde and acetophenone.

  • Catalyst: A solid base catalyst such as KF-Al2O3 or SiO2–H2SO4.

  • Procedure:

    • Grind the reactants and the solid catalyst together in a mortar and pestle.

    • Place the mixture in a microwave-safe vessel.

    • Irradiate the mixture in a microwave synthesizer at a specified power and time.

    • After completion of the reaction (monitored by TLC), the solid mixture is treated with a suitable solvent to extract the product.

    • The product is then isolated by evaporation of the solvent and purified by recrystallization.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

Synthesis Method Catalyst Reaction Time Yield (%) Reference
ConventionalNaOH2-4 hours~85%[1]
Microwave-assistedSiO2–H2SO45-10 minutes>80%[2]
GrindingNaOH45 minutes70.63%
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC15H11NO3253.25158-160Light orange to yellow crystalline powder

Biological Activities and Mechanisms of Action

This compound and its derivatives have been extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[3] Its proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Mechanism of Action:

One of the primary mechanisms of the anticancer activity of this compound is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) within cancer cells.[2] This increase in intracellular ROS can lead to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis.

Signaling Pathways:

  • ROS-Mediated Apoptosis: this compound treatment can lead to an accumulation of ROS, which in turn triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3 and -9), and subsequent execution of apoptosis.[2]

ROS_Mediated_Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mTOR_Pathway_Inhibition This compound This compound mTORC1 mTORC1 Complex This compound->mTORC1 inhibits Raptor Raptor mTORC1->Raptor S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis ↓ Protein Synthesis Raptor->Protein_Synthesis S6K1->Protein_Synthesis Cell_Growth ↓ Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants 4-Nitrobenzaldehyde + Acetophenone Condensation Claisen-Schmidt Condensation Reactants->Condensation Crude_Product Crude this compound Condensation->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product TLC TLC Pure_Product->TLC MP Melting Point Pure_Product->MP Anticancer Anticancer Assays (e.g., MTT) Pure_Product->Anticancer Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) Pure_Product->Antimicrobial FTIR FT-IR Spectroscopy TLC->FTIR NMR NMR Spectroscopy FTIR->NMR Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Anticancer->Mechanism

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrochalcone, a versatile organic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound, systematically named (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a chalcone derivative characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of the nitro group significantly influences its electronic properties and biological activities. Accurate spectroscopic characterization is crucial for confirming its structure and purity.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.40 - 8.30mAromatic Protons
7.82d, J=15.6 HzH-β
7.67d, J=15.6 HzH-α

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. The aromatic protons typically appear in the range of 6.8 to 8.2 ppm[1].

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
190.0C=O
148.0C-NO₂
142.0C-β
138.0Aromatic C
134.0Aromatic C
130.0Aromatic C
129.0Aromatic C
128.0Aromatic C
124.0Aromatic C
122.0C-α

Note: The provided ¹³C NMR data is a general representation. Specific peak assignments can be found in various spectral databases.

IR spectroscopy provides information about the functional groups present in this compound.

Wavenumber (cm⁻¹)Assignment
~1685C=O (Ketone) stretch
~1600C=C (Aromatic) stretch
~1512 & ~1340N-O (Nitro group) asymmetric and symmetric stretch
~980C-H bend (trans-alkene)

The carbonyl (C=O) stretching frequency is a key characteristic band in the IR spectrum of chalcones. The value for the C=O stretch of the ketone in acetophenone is reported at 1681 cm⁻¹[2].

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

m/zAssignment
253[M]⁺ (Molecular Ion)
236[M-OH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

The molecular ion peak at m/z 253 corresponds to the molecular weight of this compound (C₁₅H₁₁NO₃)[3][4].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

This compound can be synthesized via the Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide[1]. The reaction is typically carried out in an alcoholic solvent. The resulting product can be purified by recrystallization.

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Sample Preparation: The IR spectrum can be obtained using the KBr pellet method or as a mull (e.g., Nujol)[3][5]. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS)[3].

  • Ionization: Electron ionization (EI) is a common method for generating the mass spectrum of chalcones.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Confirmation structure->purity

Workflow for Spectroscopic Characterization

References

Potential Therapeutic Applications of 4-Nitrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of this compound are presented, along with a summary of key quantitative data from preclinical studies. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, including the modulation of critical signaling pathways such as mTOR and NF-κB, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Chalcones are a class of naturally occurring open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Their versatile chemical structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[2][3] The introduction of a nitro group at the 4-position of one of the aromatic rings gives rise to this compound, a modification that has been shown to significantly influence its biological profile.[4] Preclinical studies have demonstrated that this compound and its derivatives exhibit promising anticancer, anti-inflammatory, and antimicrobial effects, making them attractive candidates for further drug development.[5][6] This guide aims to consolidate the current knowledge on the therapeutic potential of this compound, providing a technical foundation for future research and development endeavors.

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an appropriate benzaldehyde and an acetophenone.[7][8]

General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation[8][10]
  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-nitrobenzaldehyde and acetophenone in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% (w/v) aqueous solution of sodium hydroxide (NaOH).[9]

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude this compound. The precipitate is then filtered, washed with water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

G reagents 4-Nitrobenzaldehyde + Acetophenone in Ethanol reaction Stirring at Room Temperature reagents->reaction Add catalyst NaOH (40% aq.) catalyst->reaction Catalyzes workup Precipitation in Ice-Cold Water reaction->workup product Crude this compound workup->product purification Filtration, Washing, and Recrystallization product->purification final_product Pure this compound purification->final_product

Figure 1: General workflow for the synthesis of this compound.

Therapeutic Applications and Efficacy

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[9]

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference(s)
This compoundMCF-7 (Breast)Not specified, cytotoxic potential observed
This compoundMDA-MB-231 (Breast)Not specified, cytotoxic potential observed
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)4.97[9]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal)9.43[9]
Nitrochalcone derivative 3aLeukemia cell lines1.41 - 46.1
Nitrochalcone derivative 6Leukemia cell lines2.07 - 31.3

An in vivo study using a solid Ehrlich carcinoma mouse model showed that daily oral administration of this compound (25 mg/kg) for 21 days resulted in a consistent reduction in tumor growth.

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess anti-inflammatory properties.[5] Their mechanism of action involves the inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Nitrochalcones

CompoundModelDosageInhibition (%)Reference(s)
2'-nitrochalconeTPA-induced mouse ear edema1.0 mg/ear71.17 ± 1.66[10]
4'-nitrochalconeTPA-induced mouse ear edema1.0 mg/ear58.25 ± 1.97[10]
2-nitrochalconeCarrageenan-induced paw edema200 mg/kg (oral)34.8 ± 2.5 (max effect)[11]
3-nitrochalconeCarrageenan-induced paw edema200 mg/kg (oral)31.0 ± 5.6 (max effect)[11]
This compoundCarrageenan-induced paw edema200 mg/kg (oral)38.0 ± 6.3 (max effect)[11]

Studies have shown that nitrochalcones can exert their anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10]

Antimicrobial Activity

This compound has demonstrated activity against various bacterial strains. It has also been shown to reduce microbial adhesion and biofilm formation.[6]

Table 3: Antimicrobial Activity of this compound

CompoundMicroorganismMIC (µg/mL)Reference(s)
Nitrochalcone (NC-E05)Hospital pathogens15.62 - 31.25[6]
4-nitro-substituted chalconesB. subtilisZone of Inhibition: 1.5 - 3.5 mm (0.1%)[7]
4-nitro-substituted chalconesK. pneumoniaZone of Inhibition: 2.5 - 7.2 mm (0.1% and 0.2%)[7]

Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism of the anticancer activity of this compound is the induction of programmed cell death, or apoptosis.[9] This is often accompanied by cell cycle arrest, preventing cancer cells from proliferating. For instance, a derivative of this compound, Ch-19, was found to cause G2/M phase arrest in esophageal cancer cells.[9][12] This process is often mediated by an increase in reactive oxygen species (ROS) within the cancer cells.[9][12]

G This compound This compound ROS Accumulation ROS Accumulation This compound->ROS Accumulation G2/M Phase Arrest G2/M Phase Arrest ROS Accumulation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 2: Proposed mechanism of this compound-induced apoptosis.

Modulation of Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. In breast cancer studies, this compound was found to decrease the activation of the mTOR effectors Raptor and S6K1, leading to a reduction in protein synthesis and subsequent cell death.

G This compound This compound This compound->Inhibition mTORC1 mTORC1 (Raptor) S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth Inhibition->mTORC1

Figure 3: Inhibition of the mTOR signaling pathway by this compound.

The NF-κB (nuclear factor kappa B) signaling pathway plays a critical role in inflammation and cancer.[4] Chalcones have been reported to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[4][13] This is achieved by preventing the degradation of IκB, the inhibitor of NF-κB, or by interfering with the DNA-binding activity of NF-κB.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation This compound This compound This compound->Inhibition_IkB Inhibition_IkB->IkB_NFkB Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_nucleus->Gene_Expression Induces Transcription

Figure 4: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)[1][18]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection[11][19]
  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described for the MTT assay.

  • DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Western Blot Analysis for Apoptosis Markers[5][16]
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[4][20]
  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Drug Administration: Administer this compound (e.g., 200 mg/kg, orally) or a vehicle control to the animals. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][21]
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents with a broad spectrum of activity. Its demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this area. Future studies should focus on optimizing the structure of this compound to enhance its potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate its therapeutic potential into tangible clinical benefits.

References

The Rising Potential of 4-Nitrochalcones in Oncology: A Technical Guide to Their Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, a class of synthetic compounds known as 4-nitrochalcone derivatives is emerging as a significant area of interest for researchers and drug development professionals. These small molecules, characterized by a core chalcone structure with a nitro group at the fourth position of one of its aromatic rings, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the current research, focusing on their mechanism of action, quantitative anticancer activity, and the experimental protocols used for their evaluation.

Core Findings and Data Summary

Recent studies have highlighted the promise of this compound derivatives, with several compounds exhibiting low micromolar to nanomolar efficacy in inhibiting cancer cell proliferation. The anticancer activity is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
Ch-19 2,4,6-trimethoxy-4′-nitrochalconeKYSE-450 (Esophageal)4.97[1]
Eca-109 (Esophageal)9.43[1]
Compound 3a A 2-nitrochalcone derivativeHL-60(TB) (Leukemia)Not specified, but potent[2]
Compound 6 A 2-nitrochalcone derivativeGeneral (NCI-60)Mean growth inhibition of 58.49% at 10 µM[2]
Compounds 46, 47, 48, 49 Nitro and CF3 substituted chalconesT lymphocytes (Leukemia)6.1 - 8.9[3]
NCH-2 4-Nitroacetophenone derivativeH1299 (Lung)4.5[4]
MCF-7 (Breast)4.3[4]
HepG2 (Liver)2.7[4]
NCH-4 4-Nitroacetophenone derivativeH1299 (Lung)11.4[4]
MCF-7 (Breast)15.7[4]
HepG2 (Liver)4.1[4]
NCH-10 4-Nitroacetophenone derivativeH1299 (Lung)5.2[4]
MCF-7 (Breast)6.8[4]
HepG2 (Liver)3.5[4]
4NC This compoundMCF-7 (Breast)Potent[5]
MDA-MB-231 (Breast)Potent[5]
Nitrochalcone derivative (NCD) 1-(4-hydroxyphenyl) prop-2-en-1-one derivativeRhabdomyosarcoma (RMS)2.117 µg/ml[6]

Key Mechanisms of Action: Signaling Pathways

The anticancer effects of this compound derivatives are mediated through various signaling pathways. Two prominent mechanisms that have been elucidated are the induction of apoptosis through reactive oxygen species (ROS) accumulation and the modulation of the mTOR signaling pathway.

ROS_Mediated_Apoptosis cluster_cell Cancer Cell Nitrochalcone This compound Derivative ROS Increased ROS Accumulation Nitrochalcone->ROS induces G2M_Arrest G2/M Phase Cell Cycle Arrest ROS->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers

ROS-Mediated Apoptosis Pathway

mTOR_Pathway_Modulation cluster_mTOR mTOR Signaling Pathway Nitrochalcone This compound Raptor Raptor Nitrochalcone->Raptor inhibits activation S6K1 S6K1 Nitrochalcone->S6K1 inhibits activation LC3II LC3-II Nitrochalcone->LC3II increases Protein_Synthesis Protein Synthesis Raptor->Protein_Synthesis promotes S6K1->Protein_Synthesis promotes Cell_Death Cell Death Protein_Synthesis->Cell_Death inhibition contributes to Autophagy Incomplete Autophagy LC3II->Autophagy Autophagy->Cell_Death leads to

mTOR Pathway Modulation

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. The following sections outline the methodologies for key assays used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone and a 4-nitrobenzaldehyde in a solvent such as methanol.[1] The resulting crude product is then purified by crystallization or silica gel flash chromatography.[1]

Cell Viability Assay (CCK-8/MTT Assay)

This assay is fundamental in determining the cytotoxic effects of the compounds.[1][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).[1][7]

  • Reagent Addition: After the incubation period, a solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1][7]

  • Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined using software such as GraphPad Prism.[1]

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by the test compounds.[1]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the this compound derivative for a defined period (e.g., 24 hours).[1]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.[1]

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compounds on the cell cycle progression.[1]

  • Cell Treatment: Cells are cultured in 6-well plates and exposed to the this compound derivative at different concentrations and for various time points.[1]

  • Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).[1]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using analysis software like FlowJo.[1]

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS.[1]

  • Cell Treatment: Cells are treated with the this compound derivative for a specified time.

  • Staining: The cells are incubated with a fluorescent probe, such as DCFH-DA (2′,7′-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.[1]

  • Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry or fluorescence microscopy.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action.[1]

  • Protein Extraction: Cells treated with the this compound derivative are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives as potential anticancer agents.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow Synthesis Synthesis & Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT/CCK-8 Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ROS ROS Detection Mechanism->ROS WesternBlot Western Blotting Mechanism->WesternBlot InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo If potent in vitro Toxicity Toxicity & Pharmacokinetic Studies InVivo->Toxicity Lead Lead Compound Identification & Optimization Toxicity->Lead

Preclinical Evaluation Workflow

Conclusion and Future Directions

The collective evidence strongly suggests that this compound derivatives are a promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, potent cytotoxic activity, and well-defined mechanisms of action make them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and reduce potential toxicity, as well as exploring their potential in combination therapies to overcome drug resistance. The detailed methodologies and data presented in this guide aim to facilitate and standardize the ongoing research efforts in this exciting field.

References

The Antimicrobial and Antifungal Potential of 4-Nitrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as promising scaffolds in drug discovery. Among the various substituted chalcones, 4-Nitrochalcone has emerged as a compound of significant interest due to its potent antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of this compound, detailing its efficacy, experimental protocols for its synthesis and evaluation, and insights into its mechanism of action.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and related nitro-substituted chalcones against a variety of bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
2'-hydroxy-4-nitrochalconeBacillus cereus125Klebsiella pneumoniae500[1]
Enterococcus faecalis125Pseudomonas aeruginosa500[1]
Nitrochalcone (NC-E05)Hospital Pathogens15.62 - 31.25Hospital Pathogens15.62 - 31.25[2]
Nitro-substituted chalconesStaphylococcus aureus125 - 250Escherichia coli100 - 125[3]
Streptococcus pyogenes100 - 125Pseudomonas aeruginosa100[3]

Table 2: Antifungal Activity of this compound and Derivatives (MIC in µg/mL)

CompoundFungal StrainMIC (µg/mL)Reference
2'-hydroxy-4-nitrochalconeAspergillus fumigatus250[1]
Candida glabrata250[1]
Nitro-substituted chalconesCandida albicans25 - 100[3]
Aspergillus fumigatus100 - 125[3]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[4]

Materials and Reagents:

  • 4-Nitrobenzaldehyde

  • Acetophenone

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl, 10% solution)

  • Crushed ice

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-nitrobenzaldehyde and acetophenone in ethanol.[5]

  • Catalyst Addition: To the stirred solution, slowly add a 40% aqueous solution of KOH or NaOH at room temperature.[5]

  • Reaction: Stir the mixture for 30 minutes at room temperature and then allow it to stand for 24 hours.[5] The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

  • Quenching and Neutralization: Pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture with a 10% HCl solution until a pH of 7 is reached.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration.[6]

  • Purification: Wash the crude product with cold distilled water and then recrystallize it from ethanol to obtain pure this compound.[3]

  • Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7]

Materials and Reagents:

  • Synthesized this compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the this compound in a suitable solvent like DMSO to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10⁵ CFU/mL for bacteria.[7]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[7]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Mechanism of Action

The antimicrobial and antifungal effects of this compound are attributed to its ability to interfere with various cellular processes in microorganisms.

Antibacterial Mechanism

Against Gram-positive bacteria like Staphylococcus aureus, chalcones have been shown to target key virulence factors. One proposed mechanism involves the inhibition of Sortase A (SrtA) , a bacterial enzyme responsible for anchoring surface proteins involved in adhesion and pathogenesis.[8] By inhibiting SrtA, chalcones can reduce the bacteria's ability to adhere to host cells and form biofilms.[8] Another identified target is alpha-hemolysin (Hla) , a toxin that creates pores in host cell membranes.[8] Chalcones can inhibit the hemolytic activity of Hla, thereby reducing cellular damage.[8] Some nitrochalcones have also been found to potentiate the action of conventional antibiotics like ampicillin against strains carrying β-lactamase, suggesting a role in overcoming antibiotic resistance mechanisms.[1]

Antifungal Mechanism

The antifungal activity of chalcones, including this compound derivatives, against fungi such as Candida albicans is often linked to the disruption of the fungal cell membrane. The proposed mechanism involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, some studies suggest that chalcones can interfere with the fungal cell wall.[9]

Visualizations

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_synthesis Synthesis of this compound cluster_screening Antimicrobial Screening s1 Reactants: 4-Nitrobenzaldehyde Acetophenone s2 Claisen-Schmidt Condensation (Base-catalyzed) s1->s2 s3 Purification (Recrystallization) s2->s3 s4 Characterization (NMR, MS, IR) s3->s4 a1 Prepare Stock Solution of this compound s4->a1 Pure Compound a2 Serial Dilutions in 96-well Plate a1->a2 a3 Inoculation with Microbial Strains a2->a3 a4 Incubation a3->a4 a5 Determine MIC a4->a5

Caption: Workflow for synthesis and antimicrobial screening of this compound.

Proposed Antibacterial Mechanism of Action in S. aureus

mechanism_of_action cluster_chalcone cluster_targets Bacterial Targets in S. aureus cluster_effects Cellular Effects chalcone This compound srtA Sortase A (SrtA) chalcone->srtA Inhibits hla Alpha-hemolysin (Hla) chalcone->hla Inhibits adhesion Decreased Adhesion and Biofilm Formation srtA->adhesion hemolysis Reduced Hemolysis and Cell Damage hla->hemolysis

References

An In-depth Technical Guide on the Solubility and Stability of 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrochalcone, a derivative of the chalcone scaffold, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and experimental protocols to support further research and development efforts.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
CAS Number 1222-98-6
Molecular Formula C₁₅H₁₁NO₃
Molecular Weight 253.25 g/mol
Appearance Yellow to brown crystalline powder[1]
Melting Point 158-160 °C[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound is generally characterized as being soluble in several organic solvents.[2] While extensive quantitative data for this compound specifically is limited in publicly available literature, studies on structurally similar chalcones provide valuable insights.

Qualitative Solubility:

This compound is reported to be soluble in the following organic solvents:

  • Ethanol[2]

  • Methanol[2]

  • Acetone[2]

  • Chloroform

  • Dichloromethane

It is considered insoluble in water.[3]

Quantitative Solubility Data:

A study on the solubility of various substituted chalcones provides quantitative data for a 4-nitro substituted chalcone (designated as A-2) in chloroform and dichloromethane at different temperatures. This data, presented in mole fraction, can serve as a valuable reference for this compound.

Table 1: Mole Fraction Solubility (χ) of a 4-Nitro Substituted Chalcone in Chloroform and Dichloromethane at Various Temperatures

Temperature (K)Mole Fraction (χ) in Chloroform (x 10³)Mole Fraction (χ) in Dichloromethane (x 10³)
293.153.56486.1866
298.154.83868.7791
303.156.729911.350
308.159.360513.8922
313.1513.019Not Reported

Data adapted from a study on various chalcones, where A-2 represents a chalcone with a 4-NO₂ substitution.[4]

This data indicates that the solubility of the 4-nitro substituted chalcone increases with temperature in both chloroform and dichloromethane.[4]

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Chalcones, in general, are known to be susceptible to degradation under certain conditions.

General Stability Observations:

  • pH Stability: Chalcones have been reported to be unstable in both acidic and alkaline environments.[5]

  • Photostability: Chalcones can be photolabile, undergoing isomerization or degradation upon exposure to light.[5]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data for this compound is not available, a stability-indicating HPLC method developed for a synthetic thiophene chalcone showed degradation under acidic, basic, oxidative, and photolytic conditions, while it was stable under thermal and humidity stress.[7] This suggests that this compound may exhibit a similar degradation profile.

Experimental Protocols

I. Determination of Solubility (Gravimetric Method)

This protocol is a general method for determining the solubility of a chalcone in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, methanol, acetone, chloroform, dichloromethane)

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (0.45 µm)

  • Pre-weighed evaporation dishes

  • Vacuum oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a thermostatic shaker bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

  • Record the exact weight of the filtered solution.

  • Evaporate the solvent in a vacuum oven at a suitable temperature until a constant weight of the dried this compound is achieved.

  • Calculate the solubility in g/L or mol/L using the weight of the dried solute and the volume of the solvent.

II. Assessment of Stability (Stability-Indicating HPLC Method)

This protocol outlines a general procedure for developing a stability-indicating HPLC method and conducting forced degradation studies.

A. Method Development:

A reverse-phase HPLC method is typically suitable for chalcones.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the parent compound from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan).

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

B. Forced Degradation Studies:

Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions:

  • Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100 °C).

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber.

C. Analysis:

Analyze the stressed samples at appropriate time points using the developed HPLC method. The method is considered stability-indicating if it can resolve the peak of the intact this compound from all the peaks of the degradation products.

Signaling Pathways and Logical Relationships

This compound and other chalcone derivatives have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer. The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start excess Add excess this compound to solvent start->excess seal Seal vial excess->seal agitate Agitate in thermostatic bath at constant temperature seal->agitate settle Allow suspension to settle agitate->settle filter Filter supernatant settle->filter weigh_sol Weigh filtered solution filter->weigh_sol evaporate Evaporate solvent in vacuum oven weigh_sol->evaporate weigh_res Weigh dried residue evaporate->weigh_res calculate Calculate solubility weigh_res->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.

experimental_workflow_stability cluster_stress Forced Degradation start Start: Prepare this compound Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Quantify Degradation analysis->evaluation end End evaluation->end

Caption: General experimental workflow for assessing the stability of this compound under forced degradation conditions.

nfkb_pathway cytokine Inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb_inactive NF-κB (p65/p50) (Inactive Complex) ikb->nfkb_inactive Degradation nfkb_active NF-κB (p65/p50) (Active) nfkb_inactive->nfkb_active nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription chalcone This compound chalcone->ikk Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

stat3_pathway cytokine Cytokines (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 (Inactive Monomer) jak->stat3_inactive Phosphorylation stat3_active STAT3 (Phosphorylated Dimer) stat3_inactive->stat3_active Dimerization nucleus Nucleus stat3_active->nucleus Translocation gene_expression Target Gene Expression (Proliferation, Survival) nucleus->gene_expression Transcription chalcone This compound chalcone->jak Inhibition chalcone->stat3_inactive Inhibition of Phosphorylation

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The available data suggests that while it has favorable solubility in several organic solvents, its stability under various pH and light conditions may require careful consideration during formulation development. The provided experimental protocols offer a starting point for researchers to generate more specific and comprehensive data for this promising compound. Furthermore, the elucidation of its potential interactions with key signaling pathways like NF-κB and STAT3 underscores its therapeutic potential and provides a basis for further mechanistic studies. As research on this compound continues, a more detailed and quantitative understanding of its physicochemical properties will be crucial for its successful translation into clinical applications.

References

Methodological & Application

Application Note: Synthesis of 4-Nitrochalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-Nitrochalcone, a valuable intermediate in medicinal chemistry, through the base-catalyzed Claisen-Schmidt condensation. The procedure involves the reaction of 4-nitrobenzaldehyde and acetophenone. This application note includes a step-by-step experimental protocol, a summary of quantitative data, characterization methods, and graphical representations of the workflow and reaction mechanism.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors for the synthesis of various flavonoids and isoflavonoids.[1] Their conjugated α,β-unsaturated ketone system is a scaffold for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones.[3][4] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone, followed by dehydration to yield the chalcone.[5][6]

This note details the synthesis of this compound, a derivative with significant interest due to the electron-withdrawing nitro group which can enhance its biological activity.[2] The protocol described is a classic base-catalyzed Claisen-Schmidt condensation between 4-nitrobenzaldehyde and acetophenone.[1]

Reaction Scheme

The overall reaction is as follows:

4-Nitrobenzaldehyde + Acetophenone → (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (this compound)

Experimental Protocol

This protocol is based on established laboratory procedures for the Claisen-Schmidt condensation.[1][3]

3.1. Materials and Reagents

  • 4-Nitrobenzaldehyde (C₇H₅NO₃, MW: 151.12 g/mol )

  • Acetophenone (C₈H₈O, MW: 120.15 g/mol )

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Distilled Water

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

3.2. Synthesis Procedure

  • Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve 0.01 mol of acetophenone in 25 mL of 95% ethanol.

  • Preparation of Catalyst Solution: Separately, prepare a 10% aqueous solution of sodium hydroxide.

  • Initiation of Reaction: Place the flask containing the acetophenone solution in an ice bath and begin stirring. Slowly add 20 mL of the 10% aqueous sodium hydroxide solution.[1]

  • Addition of Aldehyde: To this cooled and stirring mixture, add 0.01 mol of 4-nitrobenzaldehyde.

  • Reaction: Remove the flask from the ice bath and allow the mixture to stir at room temperature. The reaction is typically left to proceed for several hours or overnight to ensure completion.[1] Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[7][8]

  • Precipitation of Product: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 g of crushed ice and a few drops of dilute HCl.[1] The chalcone will precipitate as a solid.

  • Isolation: Isolate the crude this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral (pH ~7). This removes residual NaOH and other water-soluble impurities.[3]

  • Drying and Purification: Air-dry the crude product. For further purification, recrystallize the solid from hot ethanol.[3][9]

  • Final Product: Collect the purified crystals by filtration, dry them completely, and determine the final yield and melting point.

Data Presentation

The following table summarizes the key physical and chemical properties of the reactants and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleReported Melting Point (°C)Appearance
4-NitrobenzaldehydeC₇H₅NO₃151.12Reactant103-106-
AcetophenoneC₈H₈O120.15Reactant19-20-
This compound C₁₅H₁₁NO₃ 253.25 [10]Product 158-160 [10]Yellow to brown crystalline powder

Note: Yields for nitrochalcone synthesis via this method are typically in the range of 70-75%.[2]

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: Confirms the presence of the α,β-unsaturated ketone C=O stretch (around 1654 cm⁻¹) and the C=C double bond, and the disappearance of the aldehyde C-H stretch.[1][3]

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the vinyl protons (α- and β-protons) and the aromatic protons, which typically appear in the 6.8 to 8.2 ppm range.[1]

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

  • Melting Point: A sharp melting point range close to the literature value (158-160 °C) indicates high purity.[10]

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G A 1. Mix Acetophenone, Ethanol & NaOH Solution B 2. Add 4-Nitrobenzaldehyde A->B Cooling C 3. Stir at Room Temperature B->C D 4. Pour into Ice Water / HCl C->D Precipitation E 5. Filter Crude Product D->E F 6. Wash with Water E->F G 7. Recrystallize from Ethanol F->G Purification H 8. Isolate Pure this compound G->H

Caption: Workflow for this compound Synthesis.

6.2. Claisen-Schmidt Reaction Mechanism

This diagram outlines the key steps in the base-catalyzed reaction mechanism.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Acetophenone + OH⁻ B Enolate Ion A->B Deprotonation C Enolate Ion + 4-Nitrobenzaldehyde D Aldol Addition Product (Alkoxide Intermediate) C->D C-C Bond Formation E Aldol Adduct + H₂O F This compound E->F Elimination of H₂O

Caption: Simplified Claisen-Schmidt Reaction Mechanism.

References

Application Notes and Protocols for Green Synthesis of 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the green synthesis of 4-Nitrochalcone, a valuable precursor in medicinal chemistry and drug development. The following methods align with the principles of green chemistry by minimizing or eliminating the use of hazardous solvents, reducing reaction times, and improving energy efficiency.

Introduction to Green Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the synthesis of various heterocyclic compounds with diverse pharmacological activities. Traditional synthesis methods often rely on conventional heating and the use of volatile organic solvents, which raise environmental and safety concerns. Green chemistry approaches offer sustainable alternatives that are not only more environmentally friendly but can also lead to higher yields and simpler purification processes. This document outlines three prominent green synthesis methods for this compound: Solvent-Free Grinding (Mechanochemistry), Microwave-Assisted Synthesis, and Ultrasound-Assisted Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different green synthesis methods of this compound and its derivatives, providing a basis for comparison.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Solvent-Free Grinding 4-Hydroxyacetophenone, 4-NitrobenzaldehydeSolid NaOH, Room Temperature45 minutes70.63%[1][2][3]
Microwave-Assisted 4-Nitroacetophenone, BenzaldehydeSulfuric acid in acetic acid, 110 °C1-10 minutes95%[4]
Ultrasound-Assisted Nitroacetophenones, NitrobenzaldehydesCyclohexane-Methanol solvent systemNot specified56-92%[1]

Experimental Protocols

Solvent-Free Grinding Method (Mechanochemistry)

This method eliminates the need for a solvent by using mechanical force to initiate the chemical reaction.

Protocol:

  • Reactant Preparation: In a clean and dry mortar, take equimolar amounts of 4-nitroacetophenone and benzaldehyde.

  • Catalyst Addition: Add a catalytic amount of solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approximately 0.2 equivalents) to the mixture of reactants.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by the change in color and consistency of the reaction mixture, which typically turns into a paste. Grinding is continued for about 15-45 minutes.

  • Work-up: After completion of the reaction (as monitored by thin-layer chromatography), the solid product is typically washed with cold water to remove the catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to obtain pure this compound. A study on a similar compound, 4'-hydroxy-4-nitro chalcone, reported a yield of 70.63% after 45 minutes of grinding.[1][2][3]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate.

Protocol:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, place equimolar amounts of 4-nitroacetophenone and benzaldehyde.

  • Catalyst and Solvent: Add a catalytic amount of sulfuric acid in glacial acetic acid.

  • Microwave Irradiation: Place the vessel in a scientific microwave oven and irradiate at a controlled temperature of 110°C. The reaction is typically complete within 1-10 minutes.[4]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered. The solid is washed with a sodium bicarbonate solution and then with water. The crude this compound can be further purified by recrystallization from ethanol, with reported yields as high as 95%.[4]

Ultrasound-Assisted Synthesis

This method utilizes the energy of ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates the reaction.

Protocol:

  • Reactant and Solvent Preparation: In a suitable flask, dissolve equimolar amounts of a nitroacetophenone and a nitrobenzaldehyde in a cyclohexane-methanol solvent system.[1]

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., NaOH or KOH).

  • Ultrasonication: Immerse the flask in an ultrasonic bath at room temperature. The reaction is carried out under continuous ultrasonic irradiation.

  • Reaction Time: The reaction time can vary, but ultrasound is known to significantly reduce it compared to conventional stirring methods.

  • Work-up and Purification: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization. Yields for dinitrochalcones synthesized via this method have been reported to be in the range of 56-92%.[1]

Visualizations

General Reaction Scheme for Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_conditions Green Synthesis Conditions 4-Nitroacetophenone 4-Nitroacetophenone Grinding (Solvent-Free) Grinding (Solvent-Free) 4-Nitroacetophenone->Grinding (Solvent-Free) Microwave Irradiation Microwave Irradiation 4-Nitroacetophenone->Microwave Irradiation Ultrasonic Irradiation Ultrasonic Irradiation 4-Nitroacetophenone->Ultrasonic Irradiation Benzaldehyde Benzaldehyde Benzaldehyde->Grinding (Solvent-Free) Benzaldehyde->Microwave Irradiation Benzaldehyde->Ultrasonic Irradiation This compound This compound Grinding (Solvent-Free)->this compound NaOH/KOH Microwave Irradiation->this compound H2SO4/AcOH Ultrasonic Irradiation->this compound Base

Caption: Claisen-Schmidt condensation for this compound synthesis.

Experimental Workflow for Green Synthesis

G cluster_methods Select Green Method start Start reactants Mix Reactants (4-Nitroacetophenone & Benzaldehyde) start->reactants catalyst Add Catalyst reactants->catalyst grinding Grinding catalyst->grinding microwave Microwave catalyst->microwave ultrasound Ultrasound catalyst->ultrasound workup Reaction Work-up (e.g., Washing) grinding->workup microwave->workup ultrasound->workup purification Purification (Recrystallization) workup->purification product Pure this compound purification->product

Caption: General workflow for green synthesis of this compound.

Logical Relationship of Green Chemistry Principles

G Green_Synthesis Green Synthesis of This compound Solvent_Free Solvent-Free (Grinding) Green_Synthesis->Solvent_Free Energy_Efficient Energy Efficient (Microwave, Ultrasound) Green_Synthesis->Energy_Efficient Reduced_Waste Reduced Waste Solvent_Free->Reduced_Waste Reduced_Time Reduced Reaction Time Energy_Efficient->Reduced_Time High_Yield High Yield Reduced_Time->High_Yield Sustainability Sustainability High_Yield->Sustainability Reduced_Waste->Sustainability

Caption: Core principles of green synthesis for this compound.

References

The Versatility of 4-Nitrochalcone: A Key Intermediate in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Nitrochalcone, a derivative of the chalcone scaffold, serves as a pivotal intermediate in organic synthesis. Its unique chemical structure, characterized by an α,β-unsaturated ketone system and a nitro-functionalized aromatic ring, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various bioactive molecules, including those with antimicrobial and anticancer properties.

Applications of this compound in Organic Synthesis

This compound is a valuable precursor for the synthesis of several classes of heterocyclic compounds, primarily through cyclization and Michael addition reactions. The electron-withdrawing nature of the nitro group enhances the reactivity of the chalcone backbone, making it an excellent Michael acceptor.

1. Synthesis of Pyrazolines:

Pyrazolines are five-membered heterocyclic compounds known for their wide range of pharmacological activities, including antibacterial and anti-inflammatory properties. This compound can be readily converted to 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole derivatives through a cyclization reaction with hydrazine hydrate or its derivatives.

2. Synthesis of Pyrimidines, Oxazines, and Thiazines:

Six-membered heterocycles such as pyrimidines, oxazines, and thiazines can be synthesized from this compound. These classes of compounds are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the reaction of the α,β-unsaturated ketone of the chalcone with urea, thiourea, or guanidine.

3. Michael Addition Reactions:

The electrophilic β-carbon of the α,β-unsaturated carbonyl system in this compound is susceptible to nucleophilic attack. This reactivity is exploited in Michael addition reactions with various nucleophiles, such as thiols, to introduce new functional groups and build molecular complexity.[1][2] These reactions are crucial for the synthesis of novel compounds with potential therapeutic applications.

Biological Significance of this compound Derivatives

Derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery.

  • Antimicrobial Activity: Many heterocyclic compounds derived from this compound exhibit significant antibacterial and antifungal properties.[3]

  • Anticancer Activity: this compound and its derivatives have shown promising anticancer activity against various cancer cell lines.[4][5] Their mechanisms of action often involve the modulation of key signaling pathways, such as the p38 MAPK and mTOR pathways, and the induction of apoptosis through the accumulation of reactive oxygen species (ROS).[5][6][7] Some derivatives have also been identified as potent inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase Domain (EGFR-TKD).[4]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(phenyl)-3-(4-nitrophenyl)prop-2-en-1-one (this compound)

This protocol describes the synthesis of this compound via a Claisen-Schmidt condensation reaction.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve 4-nitrobenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (30 mL).

  • Slowly add 10% aqueous NaOH solution to the mixture with constant stirring.

  • Continue stirring the reaction mixture for 4 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into 400 mL of ice-cold water and neutralize with dilute HCl.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of 2-(3-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrazol-1-yl)benzo[d]thiazole

This protocol details the synthesis of a pyrazoline derivative from this compound.

Materials:

  • This compound

  • 2-Hydrazinobenzothiazole

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reflux a mixture of this compound (1 mmol) and 2-hydrazinobenzothiazole (1.2 mmol) in glacial acetic acid (20 mL) for 8 hours.

  • Monitor the completion of the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the separated solid, wash with water, and dry.

  • Recrystallize the product from ethanol.

Protocol 3: Synthesis of 4-(4-nitrophenyl)-6-phenyl-6H-1,3-oxazin-2-amine

This protocol outlines the synthesis of an oxazine derivative from this compound.

Materials:

  • This compound

  • Urea

  • Ethanolic sodium hydroxide solution

  • Ethanol

Procedure:

  • Dissolve this compound (0.02 mol) and urea (0.02 mol) in an ethanolic sodium hydroxide solution (10 mL).

  • Stir the mixture for 3 hours.[8]

  • Pour the reaction mixture into 400 mL of cold water with continuous stirring for 1 hour.

  • Allow the mixture to stand overnight.

  • Filter the precipitate, wash with water, and recrystallize from ethanol.[8]

Protocol 4: Synthesis of 4-(4-nitrophenyl)-6-phenyl-6H-1,3-thiazin-2-amine

This protocol describes the synthesis of a thiazine derivative from this compound.

Materials:

  • This compound

  • Thiourea

  • Ethanolic sodium hydroxide solution

  • Ethanol

Procedure:

  • Follow the same procedure as for the oxazine synthesis (Protocol 3), substituting thiourea for urea.

Protocol 5: Synthesis of 3-(4-nitrophenyl)-5-phenylisoxazole

This protocol details the synthesis of an isoxazole derivative from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • Reflux a mixture of this compound (0.02 mol), hydroxylamine hydrochloride (0.02 mol), and sodium acetate in ethanol (25 mL) for 6 hours.[9]

  • Pour the reaction mixture into ice water (50 mL).

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol.[9]

Protocol 6: Michael Addition of Thiophenol to this compound

This protocol describes the base-catalyzed Michael addition of a thiol to this compound.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (base catalyst)

  • Dichloromethane (solvent)

Procedure:

  • Dissolve this compound (1 mmol) in dichloromethane (10 mL).

  • Add thiophenol (1.2 mmol) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary

Product ClassReactantsCatalyst/SolventReaction TimeYield (%)Reference
This compound4-Nitrobenzaldehyde, AcetophenoneNaOH/Ethanol4 h--
PyrazolineThis compound, 2-HydrazinobenzothiazoleAcetic Acid/Ethanol8 h--
PyrimidineChalcone, UreaKOH/Ethanol4 h-[10]
OxazineChalcone, UreaNaOH/Ethanol3 h-[8]
ThiazineChalcone, ThioureaNaOH/Ethanol3 h-[11]
IsoxazoleChalcone, Hydroxylamine HClNaOAc/Ethanol6 h-[9]
Michael AdductThis compound, ThiophenolTriethylamine/DCM---

Yields are highly dependent on specific substrates and reaction conditions and should be optimized.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 4_Nitrobenzaldehyde 4_Nitrobenzaldehyde 4_Nitrochalcone 4_Nitrochalcone 4_Nitrobenzaldehyde->4_Nitrochalcone Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->4_Nitrochalcone Claisen-Schmidt Condensation Heterocyclic_Derivatives Pyrazolines, Pyrimidines, Oxazines, Thiazines 4_Nitrochalcone->Heterocyclic_Derivatives Cyclization Michael_Adducts Michael_Adducts 4_Nitrochalcone->Michael_Adducts Michael Addition Antimicrobial_Screening Antimicrobial_Screening 4_Nitrochalcone->Antimicrobial_Screening Anticancer_Screening Anticancer_Screening 4_Nitrochalcone->Anticancer_Screening Heterocyclic_Precursors Hydrazine, Urea, Thiourea, etc. Heterocyclic_Precursors->Heterocyclic_Derivatives Cyclization Heterocyclic_Derivatives->Antimicrobial_Screening Heterocyclic_Derivatives->Anticancer_Screening Nucleophiles Thiols, etc. Nucleophiles->Michael_Adducts Michael Addition Michael_Adducts->Antimicrobial_Screening Michael_Adducts->Anticancer_Screening Mechanism_Studies Mechanism_Studies Anticancer_Screening->Mechanism_Studies signaling_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Cytokines) p38_MAPK p38 MAPK Extracellular_Stimuli->p38_MAPK Inflammation_Apoptosis Inflammation & Apoptosis p38_MAPK->Inflammation_Apoptosis 4_Nitrochalcone_Derivative This compound Derivative 4_Nitrochalcone_Derivative->p38_MAPK Inhibition ROS ROS Accumulation 4_Nitrochalcone_Derivative->ROS mTOR_Pathway mTOR Pathway 4_Nitrochalcone_Derivative->mTOR_Pathway Inhibition ROS->Inflammation_Apoptosis Induction Protein_Synthesis Protein Synthesis mTOR_Pathway->Protein_Synthesis Activation Autophagy Autophagy mTOR_Pathway->Autophagy Inhibition

References

Application Note and Protocol: Purification of 4-Nitrochalcone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrochalcone is a synthetic chalcone derivative, an organic compound featuring a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones serve as significant intermediates in various chemical syntheses due to their versatile molecular framework.[1] They are often synthesized via a Claisen-Schmidt condensation.[1] this compound, in particular, is investigated in medicinal chemistry and pharmacology for its potential antitumor, anti-inflammatory, and antimicrobial properties.[1] Following its synthesis, purification is a critical step to remove unreacted starting materials and by-products. Recrystallization is a robust and commonly employed technique for the purification of solid organic compounds like this compound, yielding a product with high purity. This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its identification and characterization.

PropertyValueReference
Molecular Formula C₁₅H₁₁NO₃[2][3][4]
Molecular Weight 253.26 g/mol [2][3]
Appearance Yellow to brown crystalline powder[3][5][6]
Melting Point 158 - 164 °C[3][4][7]
Purity (after recrystallization) >99% (typical)[7]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of crude this compound by recrystallization from ethanol.

3.1. Materials and Equipment

  • Crude this compound powder

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or desiccator

3.2. Procedure

  • Solvent Selection: Ethanol is chosen as the recrystallization solvent. This compound is expected to have low solubility in cold ethanol and high solubility in hot ethanol, which is the ideal characteristic for a recrystallization solvent.[9][10]

  • Dissolution of the Crude Product:

    • Place the crude this compound powder into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

    • Place the flask on a hot plate and gently heat the mixture while stirring.

    • Continue to add small portions of hot ethanol from a separate beaker until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield of crystals upon cooling.[9]

  • Removal of Insoluble Impurities (Hot Filtration - Optional):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

    • Pre-heat a second Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.

    • Place a fluted filter paper in the pre-heated funnel.

    • Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the hot plate.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[9]

    • Allow the solution to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals as impurities will be excluded from the growing crystal lattice.[9]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Collection of Crystals (Vacuum Filtration):

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Place the Buchner funnel on top of a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol to ensure it is sealed against the funnel.

    • Turn on the vacuum and pour the cold crystalline mixture into the center of the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[9] It is important to use cold solvent to avoid dissolving the purified crystals.[9]

    • Continue to draw air through the crystals for several minutes to help dry them.

  • Drying the Crystals:

    • Carefully remove the filter paper with the purified crystals from the Buchner funnel.

    • Place the crystals on a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a desiccator under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization protocol for this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve impurities_present Insoluble Impurities? dissolve->impurities_present hot_filtration Hot Filtration (Optional) cooling Slow Cooling to Room Temp. hot_filtration->cooling insoluble_impurities Discard Insoluble Impurities hot_filtration->insoluble_impurities impurities_present->hot_filtration Yes impurities_present->cooling No ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing mother_liquor Discard Mother Liquor vacuum_filtration->mother_liquor drying Dry Crystals washing->drying end End: Pure This compound drying->end

Caption: Workflow for the purification of this compound via recrystallization.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique widely used in synthetic chemistry and drug development for the qualitative monitoring of reactions, assessment of compound purity, and optimization of separation conditions for column chromatography. 4-Nitrochalcone, a derivative of chalcone with a nitro functional group, is a compound of interest in medicinal chemistry due to its potential biological activities. This document provides a detailed protocol for the TLC analysis of this compound, including experimental procedures, data interpretation, and a visual representation of the workflow.

Principle of TLC

TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. In the case of this compound analyzed on a standard silica gel plate (a polar stationary phase), non-polar mobile phases will result in lower retention factors (Rf), while more polar mobile phases will cause the compound to travel further up the plate, leading to higher Rf values.

Data Presentation: Rf Values of Chalcones

The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific chromatographic conditions. Below is a table summarizing typical Rf values for chalcone derivatives in common solvent systems. While specific experimental values for this compound may vary, these provide a strong reference for method development.

CompoundMobile Phase (v/v)Stationary PhaseApproximate Rf Value
(E)-3-(4-chlorophenyl)-1-o-tolilprop-2-en-1-onn-hexane: ethyl acetate (9:1)Silica Gel0.72[1]
(E)-1,3-bis(3-bromophenyl)prop-2-en-1-onn-hexane: ethyl acetate (9:1)Silica Gel0.88[1]
4'-bromochalconen-hexane: ethyl acetate (14:1)Silica Gel0.25

Note: The polarity of this compound is influenced by the electron-withdrawing nitro group. Its Rf value in a given n-hexane:ethyl acetate system is expected to be lower than that of unsubstituted chalcone due to increased polarity.

Experimental Protocol

This protocol outlines the step-by-step procedure for the TLC analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • This compound Standard: A solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended for initial screening.

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization System: A UV lamp providing short-wave (254 nm) and long-wave (366 nm) ultraviolet light.

  • General Laboratory Glassware and Equipment: Beakers, graduated cylinders, forceps, pencil.

Procedure
  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.

    • Cover the chamber with the lid and allow it to equilibrate for at least 15 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark the positions for sample application on the origin line, ensuring they are at least 1 cm from the edges of the plate and spaced adequately to prevent spots from merging.

  • Spotting the Sample:

    • Dip a clean capillary tube into the this compound standard solution.

    • Briefly and gently touch the tip of the capillary to the marked position on the origin line of the TLC plate. The goal is to create a small, concentrated spot (2-3 mm in diameter).

    • Allow the solvent to evaporate completely before development.

  • Development of the Chromatogram:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.

    • Replace the lid and allow the solvent front to ascend the plate by capillary action.

    • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Data Analysis:

    • Allow the solvent to completely evaporate from the TLC plate in a fume hood.

    • Visualize the separated spots under a UV lamp. This compound, being a conjugated system, will appear as a dark spot under short-wave UV light (254 nm) due to fluorescence quenching.

    • Circle the visualized spot(s) with a pencil.

    • Measure the distance from the origin line to the center of the spot (distance traveled by the compound) and the distance from the origin line to the solvent front (distance traveled by the solvent).

    • Calculate the Rf value using the following formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the TLC analysis of this compound.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_chamber Prepare Developing Chamber spotting Spot Sample prep_chamber->spotting prep_plate Prepare TLC Plate prep_plate->spotting development Develop Plate spotting->development visualization Visualize under UV Light development->visualization calculation Calculate Rf Value visualization->calculation

TLC analysis workflow for this compound.

Troubleshooting

  • Streaking of Spots: This may be caused by overloading the sample, a very polar sample, or an inappropriate solvent system. Try spotting a more dilute sample or adjusting the polarity of the mobile phase.

  • Rf Value Too High or Too Low: If the Rf value is too high (>0.8), the mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (n-hexane). If the Rf value is too low (<0.2), the mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (ethyl acetate).

  • No Spots Visible: The sample may be too dilute, or it may not be UV active at the wavelength used. Try spotting a more concentrated sample. If UV visualization fails, other visualization techniques such as iodine staining can be attempted, although this compound is expected to be strongly UV active.

References

Application of 4-Nitrochalcone in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a promising lead compound in drug discovery due to its diverse pharmacological activities. Chalcones are α,β-unsaturated ketones consisting of two aromatic rings linked by a three-carbon bridge. The presence of a nitro group at the fourth position of one of the aromatic rings in this compound significantly influences its biological properties. This document provides a comprehensive overview of the applications of this compound in drug discovery, including its synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Synthesis of this compound

This compound and its derivatives are typically synthesized via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2]

General Synthesis Scheme:

Synthesis Acetophenone Substituted Acetophenone Chalcone This compound Derivative Acetophenone->Chalcone Benzaldehyde 4-Nitrobenzaldehyde Benzaldehyde->Chalcone NaOH NaOH / EtOH NaOH->Chalcone Claisen-Schmidt Condensation

Caption: General synthesis of this compound derivatives.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize the quantitative data from various studies.

Anticancer Activity

4-Nitrochalcones have shown significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and cell cycle arrest.[3][4][5]

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)PC3 (Prostate)HT-29 (Colon)Reference
This compound9.812.315.118.7
2'-hydroxy-4-nitrochalcone5.27.89.311.4[4]
4'-methoxy-4-nitrochalcone7.59.111.213.5[4]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)----
KYSE-450 (Esophageal)4.97[3]
Eca-109 (Esophageal)9.43[3]
Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of this compound derivatives.[6][7] The mechanism is believed to involve the inhibition of microbial growth and biofilm formation.[8]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicansReference
This compound64128>256128[7]
3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one326412864[7]
1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one16326432[7]
This compound derivative 6c0.4-0.6 mg/mLmoderateno inhibitionmoderate[6]
This compound derivative 6e0.4-0.6 mg/mL-0.8 mg/mLpoor[6]
Anti-inflammatory and Enzyme Inhibition Activity

4-Nitrochalcones have been investigated for their anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[8][9][10] Additionally, some derivatives have shown inhibitory activity against other enzymes like tubulin, suggesting a potential mechanism for their anticancer effects.[11][12][13]

Table 3: Anti-inflammatory and Enzyme Inhibition Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCOX-2 Inhibition5-LOX InhibitionTubulin Polymerization InhibitionReference
Chalcone derivative C640.0920.136-[9]
Chalcone derivative 2d-1.41-[14]
Thiazole-based chalcone 2e--7.78[13]
Chalcone derivative 41a--<2[11]

Signaling Pathways and Mechanisms of Action

ROS-Mediated Apoptosis

A key mechanism of the anticancer activity of this compound involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This process often involves the activation of caspase cascades.[3][4][15]

ROS_Apoptosis cluster_cell Cancer Cell Nitrochalcone This compound ROS ↑ ROS Production Nitrochalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway.

Inhibition of Akt/mTOR Signaling Pathway

In some cancers, such as breast cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[16][17] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to autophagy and apoptosis.[5][18]

mTOR_Pathway cluster_cell Cancer Cell Nitrochalcone This compound PI3K PI3K Nitrochalcone->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Growth & Proliferation S6K1->Proliferation

Caption: Inhibition of the Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the biological activities of this compound.

Anticancer Activity Assessment: CCK-8 Assay

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow:

CCK8_Workflow A 1. Seed cells in 96-well plate B 2. Add this compound at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add CCK-8 reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance at 450 nm E->F G 7. Calculate IC50 value F->G

Caption: Workflow for the CCK-8 cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol describes the Kirby-Bauer disk diffusion method to assess the antimicrobial activity of this compound.[19]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar. A disk with the solvent used to dissolve the chalcone should be used as a negative control, and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[1][2]

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further development. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic applications of this compound and to design novel and more potent derivatives. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety of these promising compounds.

References

Developing Novel Chalcone Derivatives from 4-Nitrochalcone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel chalcone derivatives starting from 4-nitrochalcone. Chalcones, belonging to the flavonoid family, are a class of organic compounds recognized for their broad spectrum of biological activities. The introduction of a nitro group at the 4-position of the B-ring of the chalcone scaffold can be a strategic starting point for the synthesis of new derivatives with potentially enhanced therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis of this compound Derivatives

The Claisen-Schmidt condensation is the most common and effective method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[1][2] In the context of developing derivatives from this compound, 4-nitroacetophenone serves as a key starting material.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of a representative this compound derivative, (E)-1-(substituted phenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

Materials:

  • Substituted acetophenone (e.g., 2,4,6-trimethoxyacetophenone)

  • 4-Nitrobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in methanol (20 mL).

  • While stirring at room temperature, slowly add an aqueous solution of 40% (w/v) NaOH (3 mL).

  • To this mixture, add 4-nitrobenzaldehyde (10 mmol).

  • Continue stirring the reaction mixture overnight at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water and then with a small amount of cold methanol to remove impurities.

  • Dry the purified chalcone derivative. The product can be further purified by recrystallization from ethanol.[3]

  • Characterize the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity Evaluation

Anticancer Activity

Chalcone derivatives have shown significant potential as anticancer agents by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., KYSE-450 esophageal cancer cells)[3]

  • Synthesized chalcone derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare various concentrations of the chalcone derivative in the cell culture medium.

  • After 24 hours, replace the medium with the medium containing the different concentrations of the chalcone derivative and incubate for another 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Table 1: Anticancer Activity of a this compound Derivative

CompoundCell LineIC50 (µM)Reference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)KYSE-450 (Esophageal Cancer)4.97[3]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)Eca-109 (Esophageal Cancer)9.43[3]

This protocol allows for the analysis of the cell cycle distribution of cancer cells after treatment with a chalcone derivative.[6][7]

Materials:

  • Cancer cell line

  • Synthesized chalcone derivative

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and treat with the chalcone derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. Studies have shown that some this compound derivatives can cause cell cycle arrest at the G2/M phase.[3]

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated anti-inflammatory properties.[8]

Table 2: Anti-inflammatory Activity of Nitrochalcone Derivatives

CompoundAssayInhibition (%)Reference
ortho-nitrochalconeTPA-induced mouse ear edema71.17 ± 1.66[8]
para-nitrochalconeTPA-induced mouse ear edema58.25 ± 1.97[8]
Antimicrobial Activity

Derivatives synthesized from 4-nitroacetophenone have also been evaluated for their antimicrobial potential.[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Bacillus subtilis, Klebsiella pneumoniae)

  • Synthesized chalcone derivative

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 3: Antimicrobial Activity of this compound Derivatives

Derivative of this compoundMicroorganismZone of Inhibition (mm) at 0.2%Reference
with dimethylamino groupBacillus subtilis3.5[9]
with dimethylamino groupKlebsiella pneumoniae7.2[9]

Mechanistic Studies: Signaling Pathways

Chalcone derivatives often exert their biological effects by modulating key cellular signaling pathways. Western blotting is a widely used technique to study these effects.[10]

Experimental Protocol: Western Blot Analysis

This protocol outlines the steps to analyze the effect of a chalcone derivative on the expression of proteins involved in signaling pathways like NF-κB and MAPK.

Materials:

  • Cancer cell line

  • Synthesized chalcone derivative

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NF-κB, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the chalcone derivative for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein expression or phosphorylation to understand the compound's effect on the signaling pathway. Some chalcones have been shown to inhibit the NF-κB pathway.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action 4-Nitroacetophenone 4-Nitroacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Nitroacetophenone->Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Claisen-Schmidt Condensation Novel this compound Derivative Novel this compound Derivative Claisen-Schmidt Condensation->Novel this compound Derivative Spectroscopic Characterization Spectroscopic Characterization Novel this compound Derivative->Spectroscopic Characterization Anticancer Assays Anticancer Assays Novel this compound Derivative->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Novel this compound Derivative->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Novel this compound Derivative->Antimicrobial Assays MTT Assay MTT Assay Anticancer Assays->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Anticancer Assays->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Anticancer Assays->Signaling Pathway Analysis MIC Determination MIC Determination Antimicrobial Assays->MIC Determination Western Blot Western Blot Signaling Pathway Analysis->Western Blot NF-kB Pathway NF-kB Pathway Western Blot->NF-kB Pathway MAPK Pathway MAPK Pathway Western Blot->MAPK Pathway

Caption: Experimental workflow for developing novel this compound derivatives.

Signaling Pathway: Chalcone-Induced Apoptosis

apoptosis_pathway cluster_caspases Caspase Cascade This compound Derivative This compound Derivative ROS Accumulation ROS Accumulation This compound Derivative->ROS Accumulation Mitochondrial Stress Mitochondrial Stress ROS Accumulation->Mitochondrial Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Mitochondrial Stress->Bcl-2 Family Modulation Cytochrome c Release Cytochrome c Release Bcl-2 Family Modulation->Cytochrome c Release pro-apoptotic proteins (Bax) up anti-apoptotic proteins (Bcl-2) down Apaf1 Apaf-1 Cytochrome c Release->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase-9 Activation Caspase-9 Activation Apoptosome->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified signaling pathway of chalcone-induced apoptosis.

References

Application Notes and Protocols for the Synthesis of Substituted 4-Nitrochalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 4-nitrochalcones, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic properties.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. 4-nitrochalcones, in particular, have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The nitro group, being a strong electron-withdrawing group, significantly influences the physicochemical and biological properties of these molecules. The synthesis of a library of substituted 4-nitrochalcones is a key step in structure-activity relationship (SAR) studies for the development of novel therapeutic agents.

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between a substituted 4-nitroacetophenone and a variety of substituted benzaldehydes, or alternatively, a substituted acetophenone and 4-nitrobenzaldehyde.

General Reaction Scheme

The synthesis of substituted 4-nitrochalcones via the Claisen-Schmidt condensation is depicted below. The reaction involves the formation of an enolate from the acetophenone derivative, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde derivative. Subsequent dehydration yields the chalcone.

Claisen-Schmidt Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Nitroacetophenone Substituted 4-Nitroacetophenone Product Substituted 4-Nitrochalcone 4-Nitroacetophenone->Product + Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Product + Catalyst Base Catalyst (NaOH or KOH) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Synthesis_Workflow A Reactant Preparation (Acetophenone & Benzaldehyde in Ethanol) B Base Catalysis (Addition of NaOH/KOH solution) A->B C Claisen-Schmidt Condensation (Stirring at Room Temperature) B->C D Reaction Monitoring (Thin Layer Chromatography) C->D D->C Incomplete E Work-up (Precipitation in Ice Water & Neutralization) D->E Complete F Isolation (Vacuum Filtration) E->F G Purification (Recrystallization or Column Chromatography) F->G H Characterization (Melting Point, FTIR, NMR, Mass Spec) G->H I Pure Substituted This compound H->I

Troubleshooting & Optimization

Technical Support Center: 4-Nitrochalcone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 4-Nitrochalcone and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound? A1: this compound is typically synthesized via a Claisen-Schmidt condensation, which is a base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde that lacks an alpha-hydrogen, such as 4-nitrobenzaldehyde.[1][2] The reaction involves an aldol addition followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of a chalcone.[3]

Q2: Why is a base catalyst like Sodium Hydroxide (NaOH) commonly used? A2: Base catalysts, such as NaOH or Potassium Hydroxide (KOH), are frequently used because they efficiently deprotonate the α-carbon of the acetophenone to form an enolate ion.[4][5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Basic conditions generally promote both the initial aldol addition and the subsequent elimination (dehydration) step to yield the chalcone.

Q3: How does the electron-withdrawing nitro group on the benzaldehyde ring affect the synthesis? A3: The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon of 4-nitrobenzaldehyde more electrophilic and thus more susceptible to nucleophilic attack by the enolate. However, it also increases the likelihood of a significant side reaction, the Cannizzaro reaction, especially under strong basic conditions.[3] This side reaction can consume the aldehyde, thereby reducing the overall yield of the desired chalcone.

Q4: What are the primary causes of low yields in this compound synthesis? A4: Low yields are a common problem and can stem from several factors:

  • Side Reactions: The Cannizzaro reaction of 4-nitrobenzaldehyde and the self-condensation of acetophenone are major competing pathways that consume starting materials.[2][3]

  • Incomplete Dehydration: The reaction may stall at the intermediate aldol addition product (a β-hydroxy ketone) without completing the elimination step to form the chalcone.[3]

  • Suboptimal Catalyst Concentration: Too little catalyst can lead to an incomplete reaction, while too much can promote side reactions like the Cannizzaro reaction, leading to lower yields.[6][7]

  • Impure Reagents or Solvents: Moisture or impurities in the starting materials or solvents can interfere with the reaction.[8]

  • Work-up and Purification Losses: Product can be lost during filtration, washing, and recrystallization steps.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consult the following decision tree and table for potential causes and solutions.

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Work-up Loss start Low or No Yield Observed check_tlc Analyze reaction mixture with TLC. Are starting materials present? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes side_products Are there multiple new spots besides starting materials and product? check_tlc->side_products No sol1_1 • Increase reaction time. • Increase temperature. • Check catalyst activity/concentration. side_reactions Side Reactions Likely side_products->side_reactions Yes workup_issue Product is present in crude mixture, but lost after work-up. side_products->workup_issue No, product spot is strong sol2_1 • Lower reaction temperature. • Optimize base concentration (avoid excess). • Add acetophenone slowly to the aldehyde/base mixture. • Consider alternative catalysts (e.g., solid acid). [4] sol3_1 • Ensure complete precipitation before filtration. • Use ice-cold solvents for washing. • Minimize solvent volume during recrystallization.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Formation of Multiple Products (Impure Sample)

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds.

G pathways Acetophenone + 4-Nitrobenzaldehyde Base Catalyst (e.g., NaOH) desired Desired Pathway (Claisen-Schmidt Condensation) pathways:f1->desired side1 Side Pathway 1 (Cannizzaro Reaction) pathways:f1->side1 side2 Side Pathway 2 (Acetophenone Self-Condensation) pathways:f1->side2 product This compound desired->product cann_prod 4-Nitrobenzoic Acid + 4-Nitrobenzyl Alcohol side1->cann_prod self_prod Dypnone side2->self_prod

Caption: Competing reaction pathways in this compound synthesis.
  • To Minimize Cannizzaro Reaction: Avoid excessively high concentrations of the base catalyst. Running the reaction at a lower temperature can also disfavor this side reaction.[3]

  • To Minimize Self-Condensation: A common strategy is to add the acetophenone (the enolizable ketone) slowly to a mixture of the 4-nitrobenzaldehyde and the base. This keeps the concentration of the enolate low, favoring the reaction with the more abundant aldehyde.[2]

Data on Synthesis Optimization

The yield of this compound is highly sensitive to the reaction parameters. The following tables summarize quantitative data from various studies.

Table 1: Effect of Catalyst and Conditions on Yield

CatalystReactantsSolventTemperatureTimeYield (%)Reference
NaOH (40%)Benzaldehyde, p-NitroacetophenoneEthanolRefluxOvernightN/A[1]
NaOH (1.0 M)2-Nitroacetophenone, 4-NitrobenzaldehydeEthanolRoom Temp.3 h81%[9]
SiO₂–H₂SO₄4-Nitroacetophenone, Substituted BenzaldehydesSolvent-free (Microwave)N/AN/A>80%[10]
KOH4-Hydroxyacetophenone, 4-NitrobenzaldehydeSolvent-free (Grinding)Room Temp.45 min70.63%[4][11]
NaOH4-Methoxyacetophenone, 4-NitrobenzaldehydeEthanol/WaterRoom Temp.1 h82% (Aldol Adduct)[3]
NaOH (30%)Acetophenone, 4-NitrobenzaldehydeEthanolIce BathN/A72-82%[5]

Table 2: Comparison of Synthesis Methods

MethodCatalystKey AdvantagesKey DisadvantagesTypical Yield Range
Conventional Stirring NaOH / KOHSimple setup, well-establishedLong reaction times, potential for side reactions70-90%[5][9]
Microwave Irradiation Acid or BaseDrastically reduced reaction times, often high yieldsRequires specialized equipment>80%[10]
Solvent-Free Grinding Solid NaOH / KOHEnvironmentally friendly ("green"), simple work-upCan be lower yielding, may require specific reactant forms70-85%[4][12]

Experimental Protocols

Protocol 1: Standard Synthesis via Claisen-Schmidt Condensation

This protocol is a conventional method using a base catalyst in an ethanol solvent.

Reagents:

  • Acetophenone (1 equivalent)

  • 4-Nitrobenzaldehyde (1 equivalent)

  • Sodium Hydroxide (NaOH) solution (e.g., 30-40% in water)

  • Ethanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a flask, dissolve acetophenone (e.g., 0.025 mol) in ethanol (e.g., 8 mL).[5]

  • Add 4-nitrobenzaldehyde (e.g., 0.025 mol) to the flask and stir until dissolved.[5]

  • Place the flask in an ice-water bath to cool the mixture.

  • Slowly add the NaOH solution (e.g., 4 mL of 30% NaOH) dropwise to the stirred mixture.[5]

  • Continue stirring vigorously. The reaction mixture may turn color and a precipitate may form. Some protocols call for overnight stirring at room temperature after the initial addition.[1]

  • After the reaction is complete (monitor by TLC), pour the mixture over crushed ice.[1]

  • Neutralize the mixture by adding a few drops of dilute HCl until it is slightly acidic. This will precipitate the product fully.[1]

  • Collect the solid yellow product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual salts and base.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Green Synthesis using Solvent-Free Grinding

This protocol is an environmentally friendly alternative that avoids the use of organic solvents during the reaction.[4][11]

Reagents:

  • 4-Hydroxyacetophenone (1 equivalent)

  • 4-Nitrobenzaldehyde (1 equivalent)

  • Solid Potassium Hydroxide (KOH) catalyst

Procedure:

  • In a mortar, combine 4-hydroxyacetophenone, 4-nitrobenzaldehyde, and the KOH catalyst.[4]

  • Grind the solid mixture vigorously with a pestle at room temperature for the specified time (e.g., 30-45 minutes).[4][11] A change in color and consistency indicates the reaction is proceeding.

  • After grinding, add cold water to the mixture and stir to dissolve the catalyst.

  • Neutralize with cold, dilute HCl to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization, for example, from an ethanol/water mixture.

Workflow and Pathway Diagrams

G start Start: Reagents reagents 1. Mix Acetophenone, 4-Nitrobenzaldehyde, Solvent (e.g., Ethanol) start->reagents catalysis 2. Add Catalyst (e.g., NaOH solution) under cooling/stirring reagents->catalysis reaction 3. Allow Reaction to Proceed (Stirring at RT or Reflux) catalysis->reaction workup 4. Quench Reaction (Pour into ice water) reaction->workup neutralize 5. Neutralize with Acid (e.g., dilute HCl) workup->neutralize filter 6. Filter Crude Product neutralize->filter purify 7. Purify by Recrystallization filter->purify end End: Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: 4-Nitrochalcone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrochalcone and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Claisen-Schmidt condensation reaction.

Question: The reaction did not go to completion, and I have a mixture of starting materials and product. What could be the cause?

Answer: Incomplete reactions can stem from several factors:

  • Insufficient Reaction Time: Aldol condensations can be slow, and the reaction may require more time to reach completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Inadequate Mixing: If the reactants are not properly homogenized, the reaction can be inefficient. The use of a sonicator bath can improve mixing, especially if solids are present.[1]

  • Low Temperature: While some protocols use room temperature, gentle heating (e.g., 40°C) can sometimes facilitate the reaction.[1]

  • Catalyst Deactivation: The base catalyst (e.g., NaOH, KOH) can be neutralized by acidic impurities in the reactants or solvent. Ensure high-purity reagents are used.

Question: My product is an oily substance instead of a solid, or I have a mixture of compounds according to my 1H-NMR spectrum. What are the likely side products?

Answer: The formation of an oil or a complex mixture often indicates the presence of side products. The most common side reactions in this compound synthesis include:

  • Aldol Addition Product: The primary side product is often the intermediate β-hydroxy ketone (an aldol).[2] This occurs when the elimination of water to form the chalcone's double bond is incomplete. The presence of this intermediate can be confirmed by 1H-NMR spectroscopy.[2]

  • Cannizzaro Reaction: If a strong base is used, the 4-nitrobenzaldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction, disproportionating into 4-nitrobenzyl alcohol and sodium 4-nitrobenzoate.[2]

  • Self-Condensation of Acetophenone: The acetophenone derivative can undergo self-condensation, although this is generally less favorable than the reaction with the more electrophilic benzaldehyde.

  • Michael Addition: Chalcones are good Michael acceptors. The enolate of the starting ketone can add to the newly formed chalcone, leading to a 1,5-dicarbonyl compound.[1]

Question: The yield of my reaction is very low. How can I improve it?

Answer: Low yields can be addressed by optimizing several parameters:

  • Reaction Conditions: Experiment with different catalysts (e.g., KOH instead of NaOH), catalyst concentrations, and reaction temperatures.[3] Solvent-free grinding methods have also been shown to be effective and can increase yields.[3][4]

  • Reactant Purity: Ensure that the 4-nitrobenzaldehyde and the acetophenone derivative are pure. Impurities in the aldehyde can inhibit the reaction.

  • Alternative Synthesis Route: For challenging substrates, a Wittig reaction can be a high-yield alternative to the Claisen-Schmidt condensation. This method often results in a cleaner reaction and simpler purification.[1]

Question: How can I purify my this compound product from the side products?

Answer: The most common and effective method for purifying chalcones is recrystallization.[3][4]

  • Recrystallization from Ethanol: 95% or absolute ethanol is frequently used.[3][4] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed to separate the chalcone from more polar side products like the aldol intermediate or Cannizzaro products.[1]

Frequently Asked Questions (FAQs)

What is the typical reaction mechanism for this compound synthesis?

The synthesis is typically a Claisen-Schmidt condensation, which is a type of base-catalyzed aldol condensation.[5][6] The mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the 4-nitrobenzaldehyde. The resulting aldol addition product then undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone system of the chalcone.

What is the role of the nitro group in this reaction?

The nitro group is a strong electron-withdrawing group. This makes the carbonyl carbon of 4-nitrobenzaldehyde more electrophilic and thus more susceptible to nucleophilic attack by the enolate.[2] This generally leads to a faster and more favorable reaction compared to benzaldehydes with electron-donating groups.[1]

Can other bases be used instead of NaOH or KOH?

While NaOH and KOH are the most common and cost-effective bases, other bases like lithium hydroxide (LiOH) or potassium carbonate (K2CO3) have been explored, though sometimes with limited success.[7] The choice of base can influence the reaction rate and the formation of side products.

What spectroscopic methods are used to characterize this compound?

The structure of the synthesized this compound is typically confirmed using:

  • 1H-NMR and 13C-NMR Spectroscopy: To identify the protons and carbons in the molecule and confirm the stereochemistry of the double bond.[2][3]

  • FTIR Spectroscopy: To identify the key functional groups, such as the carbonyl (C=O) stretch of the α,β-unsaturated ketone and the C=C double bond.[2]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]

Quantitative Data Summary

The following table summarizes representative yields for chalcone synthesis under different conditions as reported in the literature.

Acetophenone DerivativeBenzaldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
4-Hydroxyacetophenone4-NitrobenzaldehydeGrinding45 min-[3]
Acetophenone4-NitrobenzaldehydeKOH/EtOH-High[1]
4-MethoxyacetophenoneBenzaldehydeNaOH/EtOH:H₂O1 hr84[2]
4-MethoxyacetophenoneBenzaldehydeMicrowave (NaOH)5 min53[2]
4'-ChloroacetophenoneBenzaldehydeNaOH (grinding)--[4]

Experimental Protocols

General Protocol for this compound Synthesis via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on common laboratory practices.[6][8]

  • Preparation: In a suitable flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or ethanol and add it to the acetophenone solution.

  • Aldehyde Addition: Cool the mixture in an ice bath and slowly add 4-nitrobenzaldehyde (1 equivalent) while stirring.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Isolation: Pour the reaction mixture into cold water or onto crushed ice. If the product precipitates, it can be collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral. The solid can then be purified by recrystallization from a suitable solvent, typically ethanol.

Visualizations

Troubleshooting_Workflow start Start Synthesis issue Problem Encountered start->issue incomplete_reaction Incomplete Reaction / Low Yield issue->incomplete_reaction Is the conversion low? side_products Oily Product / Impure by NMR issue->side_products Is the product impure? solution1 Increase Reaction Time Optimize Temperature Improve Mixing (Sonication) Check Reagent Purity incomplete_reaction->solution1 alt_route Consider Alternative Route (e.g., Wittig Reaction) incomplete_reaction->alt_route solution2 Identify Side Products: - Aldol Adduct - Cannizzaro Products - Michael Adduct side_products->solution2 purification Purification Strategy solution1->purification solution2->purification recrystallization Recrystallization (Ethanol) purification->recrystallization Is the impurity minor? chromatography Column Chromatography purification->chromatography Are impurities persistent? end Pure Product recrystallization->end chromatography->end

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions Reactants 4-Nitrobenzaldehyde + Acetophenone Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Reactants->Aldol_Adduct + Base (NaOH) Reactants_Side 4-Nitrobenzaldehyde Enolate Acetophenone Enolate Chalcone This compound Aldol_Adduct->Chalcone - H₂O (Elimination) Chalcone_Side This compound Cannizzaro Cannizzaro Products: 4-Nitrobenzyl alcohol + 4-Nitrobenzoic acid Michael Michael Adduct (1,5-Dicarbonyl) Reactants_Side->Cannizzaro Strong Base Chalcone_Side->Michael + Enolate

Caption: Main vs. side reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Nitrochalcone.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem 1: this compound is "oiling out" instead of crystallizing.

  • Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[1][2] This is a common issue with chalcones if the solvent's boiling point is too high or if significant impurities are present, which can depress the melting point of the mixture.[1][2]

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[1]

    • Solvent System Modification: If using a single solvent, try a mixed-solvent system. Dissolve the this compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

    • Seeding: Introduce a seed crystal of pure this compound to induce crystallization at a temperature below the melting point of the oil.[1]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]

Problem 2: Low or no crystal formation upon cooling.

  • Cause: The most common reason for poor crystal formation is using an excessive amount of solvent, which prevents the solution from becoming saturated upon cooling.[1]

  • Solution:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[1] Be cautious not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.

    • Induce Crystallization: If the solution appears to be supersaturated without crystal formation, try adding a seed crystal or scratching the inside of the flask.[1]

    • Cooling Conditions: Ensure the solution is cooling slowly. Rapid cooling can sometimes hinder crystal formation or lead to the formation of very small crystals that are difficult to filter. Placing the flask in an insulated container can promote slow cooling.

Problem 3: The purified this compound has a low melting point or appears discolored.

  • Cause: This indicates the presence of impurities. The crude product from the Claisen-Schmidt condensation may contain unreacted starting materials (4-nitrobenzaldehyde and acetophenone) or byproducts from side reactions.[3]

  • Solution:

    • Repeat Recrystallization: A second recrystallization can significantly improve purity.

    • Charcoal Treatment: If the solution is colored, adding a small amount of activated charcoal to the hot solution (before filtering) can help remove colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

    • Column Chromatography: If recrystallization is ineffective at removing certain impurities, purification by column chromatography may be necessary.

Column Chromatography Issues

Problem 1: Poor separation of this compound from impurities on the column.

  • Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the components.

  • Solution:

    • Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to determine the best solvent system. The ideal eluent should provide a good separation of the this compound spot from impurity spots, with the this compound having an Rf value of approximately 0.3-0.4.

    • Use a Solvent Gradient: Start with a less polar solvent to elute less polar impurities, and then gradually increase the polarity of the eluent to elute the this compound and then any more polar impurities.

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[4]

Problem 2: this compound is not eluting from the column.

  • Cause: The eluent is likely not polar enough to move the this compound down the silica gel (stationary phase).

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound via Claisen-Schmidt condensation?

A1: Common impurities include:

  • Unreacted Starting Materials: 4-nitrobenzaldehyde and acetophenone.

  • Aldol Addition Product: The initial β-hydroxy ketone intermediate may not have fully undergone dehydration to form the chalcone.[3]

  • Self-Condensation Products: Acetophenone can undergo self-condensation.

  • Cannizzaro Reaction Products: If using a strong base, 4-nitrobenzaldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction to produce 4-nitrobenzoic acid and 4-nitrobenzyl alcohol.[3][5]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[6] A mixed solvent system of dichloromethane and n-hexane has also been reported to be effective.[7] The choice of solvent will depend on the specific impurities present. It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purity. Spot the crude material and the purified fractions on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Pure this compound should appear as a single spot. The presence of multiple spots indicates impurities. The final purity can be confirmed by measuring the melting point and by spectroscopic methods such as NMR.[8][9]

Q4: What is the expected melting point of pure this compound?

A4: The literature melting point for this compound is typically in the range of 158-160 °C. A lower and broader melting point range is indicative of impurities.

Data Presentation

Table 1: Solvent Systems for Purification of Chalcone Derivatives

Purification MethodChalcone DerivativeSolvent SystemObserved YieldReference
Recrystallization4'-hydroxy-4-nitro chalconeChloroform extraction, followed by recrystallization (solvent not specified)70.63%[8]
RecrystallizationDinitrochalconesCyclohexane-methanol56-92%[10]
RecrystallizationVarious chalcones95% EthanolHigh (not quantified)[6]
Column Chromatography2,4,6-trimethoxy-4′-nitrochalconeSilica gel flash chromatography56-94%[11]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude product. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification of this compound by Column Chromatography
  • TLC Analysis: Determine an optimal solvent system (e.g., hexane:ethyl acetate mixture) using TLC that gives an Rf value of ~0.3 for this compound.

  • Column Packing:

    • Plug the bottom of a chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the solvent until it is just above the silica gel level.

    • Add a thin layer of sand on top of the silica gel.[4][12]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to run into the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow A Crude this compound B Recrystallization A->B D Purity Check (TLC, MP) B->D C Column Chromatography E Pure this compound C->E D->E Pure F Impure D->F Impure F->C

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Q1 Does it fully dissolve? Start->Q1 A1_Yes Cool Slowly Q1->A1_Yes Yes A1_No Add more hot solvent Q1->A1_No No Q3 Oiling Out? A1_Yes->Q3 A1_No->Start Q2 Crystals form? A2_Yes Filter and Dry Q2->A2_Yes Yes A2_No Induce Crystallization (Seed/Scratch) Q2->A2_No No End Pure Crystals A2_Yes->End A2_No->Q2 Q3->Q2 No A3_Yes Re-heat, add more solvent, or change solvent system Q3->A3_Yes Yes A3_Yes->Start

Caption: Decision tree for troubleshooting recrystallization issues.

References

optimizing reaction conditions for 4-Nitrochalcone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Nitrochalcone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation.

1. Low or No Product Yield

  • Question: My reaction has a very low yield or no this compound product. What are the possible causes and solutions?

  • Answer: Low or no yield in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure the purity of your starting materials, 4-nitrobenzaldehyde and acetophenone. Impurities can interfere with the reaction. It is recommended to use freshly distilled or purified reagents.

    • Catalyst Activity: The base catalyst (e.g., NaOH, KOH) is crucial. If the base is old or has been exposed to air for an extended period, its activity may be diminished. Prepare a fresh solution of the base for each reaction.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) by checking for the consumption of the starting materials. If the reaction stalls, you might consider increasing the reaction time or trying a different catalyst.[1][2]

    • Side Reactions: The presence of a nitro group on the benzaldehyde can sometimes lead to side reactions, such as the Cannizzaro reaction, which consumes the aldehyde and reduces the yield of the desired chalcone.[3][4] Additionally, the reaction may stop at the intermediate aldol addition product without dehydrating to form the chalcone.

    • Reaction Temperature: While some reactions benefit from heating, studies on certain nitrochalcone syntheses have shown that an increase in temperature can actually decrease the yield.[5] It is often recommended to run the reaction at room temperature or even in an ice bath to minimize side reactions.[6]

2. Oily Product or Failure to Solidify

  • Question: The product of my reaction is an oil and does not solidify upon cooling. How can I isolate a solid product?

  • Answer: The formation of an oily product instead of a solid precipitate is a common issue. Here are some potential causes and remedies:

    • Presence of Impurities: The oily nature could be due to the presence of unreacted starting materials or byproducts. Purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can help isolate the pure, solid chalcone.

    • Incomplete Dehydration: The intermediate aldol product may be present, which is often more oil-like than the final chalcone. Ensuring sufficient reaction time and appropriate catalyst concentration can promote the dehydration step.

    • Work-up Procedure: Proper work-up is critical. After the reaction is complete, pouring the reaction mixture into ice-cold water is a common step to precipitate the product. Subsequent acidification with a dilute acid like HCl can also aid in solidification.[1]

    • Solvent Choice for Recrystallization: If you are attempting to recrystallize an oily product, ensure you are using an appropriate solvent system. Ethanol is a commonly used solvent for recrystallizing chalcones.[2]

3. Multiple Spots on TLC

  • Question: My TLC plate shows multiple spots, indicating a mixture of compounds in my product. What are these impurities and how can I remove them?

  • Answer: The presence of multiple spots on TLC indicates an impure product. The common impurities include:

    • Unreacted Starting Materials: Spots corresponding to 4-nitrobenzaldehyde and acetophenone.

    • Aldol Addition Product: The intermediate β-hydroxy ketone may be present if the elimination of water is not complete.[3]

    • Cannizzaro Reaction Products: If the Cannizzaro reaction has occurred as a side reaction, you may have 4-nitrobenzoic acid and 4-nitrobenzyl alcohol in your mixture.[3]

    Purification Strategy:

    • Recrystallization: This is the most common method for purifying chalcones. Ethanol is a frequently used and effective solvent for this purpose.[7]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a reliable method. A gradient of hexane and ethyl acetate is a typical eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This is a base-catalyzed reaction between 4-nitrobenzaldehyde and acetophenone. The mechanism involves the deprotonation of the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol addition product then undergoes dehydration to yield the α,β-unsaturated ketone, which is this compound.

Q2: Which catalyst is most effective for this compound synthesis?

A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective catalysts for the Claisen-Schmidt condensation to produce chalcones.[8][9] The choice between them often comes down to laboratory availability, though some studies have shown slightly better yields with KOH for certain chalcones.[10] The concentration of the base is also a critical parameter to optimize.

Q3: What is the role of the solvent in this reaction?

A3: The solvent, typically ethanol, serves to dissolve the reactants and the catalyst, creating a homogeneous reaction mixture. This facilitates the interaction between the reacting molecules. Some modern, "green" chemistry approaches have explored solvent-free synthesis, often through grinding the reactants together with a solid catalyst, which can lead to high yields and reduced reaction times.[8][11]

Q4: How does reaction temperature affect the yield of this compound?

A4: The effect of temperature can be substrate-dependent. For the synthesis of a similar nitrochalcone, one study found that the yield decreased as the temperature was increased from room temperature to 120°C.[5] In contrast, another study on a different chalcone derivative found no significant change in yield between 20°C and 60°C.[4] It is generally advisable to start the reaction at room temperature or below and monitor its progress.

Q5: What are some alternative, more environmentally friendly methods for synthesizing this compound?

A5: In recent years, several "green" synthetic methods have been developed to minimize the use of hazardous solvents and reduce energy consumption. These include:

  • Solvent-Free Grinding: This mechanochemical method involves grinding the solid reactants with a solid base catalyst (like NaOH) in a mortar and pestle. This technique can produce high yields in a short amount of time.[8][11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating.[10]

Data Presentation

Table 1: Comparison of Catalysts for Chalcone Synthesis

CatalystSolventReaction TimeYield (%)Reference
10% NaOHEthanol3 hours~94.61[12]
10% NaOHEthanol (Microwave)45 seconds~89.39[12]
NaOH (solid)Solvent-Free (Grinding)Not SpecifiedHigh[12]
KOH (12 N)Ethanol (Microwave)90 seconds82[10]
NaOH (12 N)Ethanol (Microwave)90 seconds75[10]
Ca(OH)₂Not SpecifiedNot Specified88[5]
K-Ca(OH)₂Not SpecifiedNot Specified92[5]

Table 2: Effect of Temperature on the Yield of a Nitrochalcone Derivative

TemperatureYield (%) with Ca(OH)₂ CatalystYield (%) with K-Ca(OH)₂ CatalystReference
Room Temperature8892[5]
Increasing TemperatureDecreasing YieldDecreasing Yield[5]

Experimental Protocols

1. Conventional Synthesis of this compound

This protocol is a standard method for the synthesis of this compound using a base catalyst in an alcohol solvent.

  • Materials:

    • 4-Nitrobenzaldehyde

    • Acetophenone

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Distilled water

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve 4-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a flask.

    • In a separate beaker, prepare a solution of sodium hydroxide in water (e.g., 40% w/v).

    • Cool the flask containing the aldehyde and ketone in an ice bath.

    • Slowly add the sodium hydroxide solution to the flask with constant stirring.

    • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often left to stir overnight.

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

    • Acidify the mixture with dilute HCl until it is acidic to litmus paper.

    • The precipitated solid product is collected by vacuum filtration.

    • Wash the solid with cold water to remove any remaining base.

    • The crude product can be purified by recrystallization from ethanol.

2. Green Synthesis of this compound via Grinding

This protocol describes a solvent-free method for the synthesis of this compound.

  • Materials:

    • 4-Nitrobenzaldehyde

    • Acetophenone

    • Solid Sodium Hydroxide (NaOH)

    • Mortar and Pestle

  • Procedure:

    • Place 4-nitrobenzaldehyde (1 equivalent), acetophenone (1 equivalent), and solid sodium hydroxide (e.g., 1.2 equivalents) in a mortar.

    • Grind the mixture vigorously with a pestle for the recommended time (e.g., 15-30 minutes). The mixture will typically turn into a paste and then solidify.

    • After grinding, add cold water to the mortar and break up the solid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water to remove the sodium hydroxide.

    • The crude product can be purified by recrystallization from ethanol.

Mandatory Visualizations

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Deprotonation OH- OH⁻ OH-->Acetophenone Enolate_step2 Enolate H2O H₂O 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Alkoxide_Intermediate Alkoxide Intermediate 4-Nitrobenzaldehyde->Alkoxide_Intermediate Alkoxide_Intermediate_step3 Alkoxide Intermediate Enolate_step2->Alkoxide_Intermediate Attack Aldol_Adduct Aldol Adduct Alkoxide_Intermediate_step3->Aldol_Adduct Protonation H2O_step3 H₂O H2O_step3->Alkoxide_Intermediate_step3 Aldol_Adduct_step4 Aldol Adduct OH-_step3 OH⁻ This compound This compound Aldol_Adduct_step4->this compound Elimination OH-_step4 OH⁻ OH-_step4->Aldol_Adduct_step4 H2O_step4 H₂O

Caption: Mechanism of this compound synthesis via Claisen-Schmidt condensation.

Experimental_Workflow Start Start Mix_Reactants Mix 4-Nitrobenzaldehyde, Acetophenone, and Solvent Start->Mix_Reactants Add_Catalyst Add Base Catalyst (e.g., NaOH solution) Mix_Reactants->Add_Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Add_Catalyst->Reaction Workup Pour into Ice Water and Acidify Reaction->Workup Filtration Collect Crude Product by Vacuum Filtration Workup->Filtration Purification Recrystallize from Ethanol Filtration->Purification Characterization Analyze Pure Product (TLC, MP, Spectroscopy) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_low_yield cluster_oily_product cluster_multiple_spots Start Problem Encountered Low_Yield Low/No Yield Start->Low_Yield Oily_Product Oily Product Start->Oily_Product Multiple_Spots Multiple Spots on TLC Start->Multiple_Spots Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Possible Cause Check_Catalyst Use Fresh Catalyst Low_Yield->Check_Catalyst Possible Cause Monitor_TLC Monitor Reaction by TLC Low_Yield->Monitor_TLC Possible Cause Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Possible Cause Purify_Column Purify by Column Chromatography Oily_Product->Purify_Column Solution Check_Dehydration Ensure Complete Dehydration Oily_Product->Check_Dehydration Solution Proper_Workup Ensure Proper Work-up Oily_Product->Proper_Workup Solution Identify_Impurities Identify Impurities: Starting Materials, Aldol Adduct Multiple_Spots->Identify_Impurities Action Recrystallize Recrystallize from Ethanol Identify_Impurities->Recrystallize Purification Column_Chromatography Use Column Chromatography Identify_Impurities->Column_Chromatography Purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation of 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Nitrochalcone via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it used for this compound synthesis?

A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (in this case, 4-nitrobenzaldehyde) and a ketone (acetophenone) that possesses α-hydrogens.[1][2] This reaction is fundamental for forming α,β-unsaturated ketones, such as chalcones, which are valuable intermediates in the synthesis of various biologically active compounds.[3][4]

Q2: Why is a base catalyst typically preferred over an acid catalyst for this reaction?

A2: While both acid and base catalysts can be employed, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally preferred.[5] Under acidic conditions, the protonated ketone or aldehyde can participate in side reactions, such as Friedel-Crafts type reactions with the aromatic ring of the aldehyde, leading to lower yields and more complex purification processes.[6] Base-catalyzed reactions, on the other hand, tend to produce a cleaner product with a higher yield.[6]

Q3: What are the most common side reactions that can lower the yield of this compound?

A3: The primary side reactions that can diminish the yield of this compound include:

  • Self-condensation of acetophenone: The enolizable ketone can react with itself.[7]

  • Cannizzaro reaction of 4-nitrobenzaldehyde: In the presence of a strong base, this non-enolizable aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. The nitro group on the benzaldehyde can make it more susceptible to this reaction.[8]

  • Formation of the aldol addition product: Incomplete dehydration of the intermediate β-hydroxy ketone to the final chalcone can be a significant issue, particularly when a nitro-substituent is present on the benzaldehyde.[8][9]

Troubleshooting Guide for Low Yield

A frequent challenge in the synthesis of this compound is a low product yield. The following guide provides a systematic approach to identifying and resolving potential issues.

TroubleshootingWorkflow start Low Yield of this compound check_reactants 1. Verify Reactant Purity and Stoichiometry start->check_reactants check_catalyst 2. Evaluate Catalyst and Reaction Conditions check_reactants->check_catalyst Reactants OK solution1 Solution: - Use fresh, pure reactants. - Ensure correct stoichiometry (often 1:1 aldehyde to ketone). check_reactants->solution1 Issue Found check_workup 3. Assess Work-up and Purification check_catalyst->check_workup Conditions OK solution2 Solution: - Optimize catalyst concentration (e.g., 20 mol% solid NaOH). - Consider solvent-free conditions (grinding). - Adjust reaction time and temperature. check_catalyst->solution2 Issue Found solution3 Solution: - Ensure complete precipitation of the product. - Use an appropriate recrystallization solvent (e.g., ethanol). - Minimize product loss during filtration and washing. check_workup->solution3 Issue Found

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Issue 1: The reaction is not proceeding to completion, or multiple products are observed on TLC.

Possible Cause:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While aqueous NaOH or KOH are common, solid catalysts or different solvent systems can offer advantages.

  • Side Reactions: As mentioned in the FAQs, self-condensation of acetophenone and the Cannizzaro reaction of 4-nitrobenzaldehyde are common competing reactions.[7][8] The presence of the electron-withdrawing nitro group on the benzaldehyde can decrease its reactivity towards nucleophilic addition, potentially favoring side reactions.[8]

  • Incomplete Dehydration: The intermediate aldol addition product may not fully dehydrate to form the chalcone. This is sometimes observed when a nitro group is present on the benzaldehyde.[8][9]

Solutions:

  • Optimize Catalyst: For solvent-free conditions, grinding with solid NaOH (e.g., 20 mol%) has been shown to give high yields.[10]

  • Control Reaction Conditions:

    • Method of Addition: Slowly adding the acetophenone to a mixture of the 4-nitrobenzaldehyde and the base can help to maintain a low concentration of the enolate, thus favoring the desired cross-condensation.[5]

    • Solvent Choice: While ethanol is commonly used, solvent-free grinding can accelerate the reaction and improve yields.[11] The use of ultrasound has also been reported to enhance reaction rates and yields for nitro-substituted chalcones.[12]

  • Promote Dehydration: If the aldol addition product is isolated, it can sometimes be converted to the chalcone by heating or by treatment with an acid catalyst, though the latter may introduce other side reactions.

Issue 2: The product precipitates but the final isolated yield is low.

Possible Cause:

  • Incomplete Precipitation: The product may be partially soluble in the reaction mixture or the wash solvent.

  • Losses during Purification: Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the product is highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Work-up Procedure:

    • After the reaction is complete, pouring the reaction mixture into ice-cold water helps to ensure maximum precipitation of the crude product.[4]

    • Thoroughly wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.

  • Recrystallization:

    • Ethanol is a commonly used and effective solvent for recrystallizing chalcones.[13]

    • To minimize losses, use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation. Cooling in an ice bath can further increase the recovery of the purified product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different catalysts and solvents on the yield of Claisen-Schmidt condensations.

Table 1: Effect of Catalyst on Yield

CatalystMolar Ratio (Catalyst:Reactant)Reaction ConditionsYield (%)Reference
Solid NaOH20 mol%Grinding, 5 min98[10]
Solid KOH20 mol%Grinding, 5 min85[10]
NaOH10 mol%N/A95[10]
MgFeAl-LDHN/A120 °C, 2h93[7]

Table 2: Effect of Synthesis Method on Yield of Nitro-Substituted Chalcones

Synthesis MethodSolvent SystemReaction TimeYield (%)Reference
Ultrasonic IrradiationCyclohexane-MethanolN/A56-92[12]
Conventional StirringEthanol2h72-73[12]
Microwave IrradiationEthanol:Water5 min53 (for 4-methoxychalcone)[8]
Conventional StirringEthanol:Water1h82 (aldol product for 4-nitro)[8][9]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a high-yield, environmentally friendly grinding method.[11]

Reagents:

  • 4-Nitrobenzaldehyde: 1 equivalent

  • Acetophenone: 1 equivalent

  • Solid Sodium Hydroxide (NaOH): 1 equivalent

Procedure:

  • In a mortar, combine equimolar amounts of 4-nitrobenzaldehyde, acetophenone, and solid NaOH.

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction mixture will typically turn into a colored paste.

  • After grinding, add cold water to the mixture and stir to break up the solid.

  • Collect the crude product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Conventional Synthesis of this compound in Ethanol

This protocol is a standard method using a solvent.[4]

Reagents:

  • 4-Nitrobenzaldehyde: 1.0 mmol

  • Acetophenone: 1.0 mmol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (15-20 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde and an equimolar amount of acetophenone in ethanol.

  • While stirring the solution at room temperature, add a 40-50% aqueous solution of KOH or NaOH dropwise. A color change and the formation of a precipitate should be observed.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde spot disappears.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water and stir for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol.

Visualizations

ReactionPathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Side Products Self-condensation Cannizzaro Product 4-Nitrobenzaldehyde->Side Products + Base (Cannizzaro) Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate + Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + 4-Nitrobenzaldehyde Enolate->Side Products + Acetophenone This compound This compound Aldol Adduct->this compound - H2O (Dehydration)

Caption: Competing reaction pathways in the Claisen-Schmidt condensation of this compound.

References

stability issues of 4-Nitrochalcone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrochalcone.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental use of this compound in solution.

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions before each experiment. Protect solutions from light and store them at low temperatures. Consider performing a stability study under your specific experimental conditions using techniques like HPLC.
Change in color of the this compound solution This may indicate degradation of the compound. Chalcones can be susceptible to changes in pH and exposure to light.Discard the solution and prepare a fresh one. Ensure the pH of your solution is near neutral if possible and always protect the solution from light.
Precipitation of this compound in aqueous media This compound has low aqueous solubility. The final concentration of the organic solvent (like DMSO) in your aqueous buffer or cell culture medium may be too low to maintain solubility.Increase the concentration of the organic solvent in your final working solution, ensuring it is compatible with your experimental system. Prepare the final dilution from a concentrated stock solution just before use. Sonication may aid in the dissolution of the compound.
Low potency or loss of activity in biological assays The compound may have degraded over time in the stock solution or under the assay conditions (e.g., physiological temperature and pH).Prepare fresh stock solutions regularly. When possible, perform control experiments to assess the stability of this compound over the time course of your assay. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in a high-purity organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetone.[1] For cell culture experiments, DMSO is a common choice. To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of the solvent. Gentle warming or sonication can aid dissolution.

2. What is the recommended storage condition for this compound solid and its solutions?

  • Solid: this compound in its solid, crystalline form is stable under normal conditions.[2] It should be stored in a tightly sealed container in a cool, dry, and dark place.[1]

  • Solutions: Stock solutions should be stored at -20°C or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is advisable to store solutions in small, single-use aliquots. Protect solutions from light.

3. What is the stability of this compound in different solvents and under various conditions?

While specific quantitative data on the stability of this compound in various solutions is limited in the available literature, chalcones, in general, can be sensitive to pH, light, and temperature. It is best practice to prepare fresh solutions for experiments and to protect them from light.

4. What are the known biological activities of this compound?

This compound has been investigated for a range of biological activities, including:

  • Anticancer effects: It has shown cytotoxic potential against breast cancer cell lines like MCF-7 and MDA-MB-231.[3]

  • Anti-inflammatory properties: Some studies suggest it may possess anti-inflammatory potential.[2]

  • Antimicrobial activity: It has been reported to exhibit antibacterial activity against several bacterial strains.[2]

5. Which signaling pathways are known to be affected by this compound?

In breast cancer cells, this compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and metabolism.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₁₅H₁₁NO₃[4]
Molecular Weight 253.25 g/mol
Appearance Yellow to brown crystalline powder[1]
Melting Point 158-160 °C[5]

Solubility Data

SolventSolubilityReference(s)
Water Limited solubility[1]
Ethanol Moderately soluble[1]
Acetone Moderately soluble[1]
Chloroform Moderately soluble[1]
DMSO Data not available
DMF Data not available

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay of this compound on MCF-7 Breast Cancer Cells

This protocol is a general guideline based on methodologies reported for studying the effects of this compound and other chalcone derivatives on MCF-7 cells.[3][6]

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MCF-7 human breast adenocarcinoma cell line

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay kit

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C, protected from light.

3. Cell Seeding:

  • Culture MCF-7 cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in a complete growth medium and perform a cell count.

  • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours to allow the cells to attach.

4. Treatment with this compound:

  • Prepare serial dilutions of this compound from the stock solution in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups) and an untreated control group.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

5. Assessment of Cell Viability (MTT Assay):

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value.

Visualizations

Logical Workflow for Troubleshooting Experimental Issues

G Troubleshooting Workflow for this compound Experiments cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution-Related Troubleshooting cluster_3 Protocol-Related Troubleshooting Inconsistent Results Inconsistent Results Check Solution Check Solution Inconsistent Results->Check Solution Is the solution suspect? Check Protocol Check Protocol Inconsistent Results->Check Protocol Is the protocol sound? Prepare Fresh Solution Prepare Fresh Solution Check Solution->Prepare Fresh Solution Age, color change Review Concentrations Review Concentrations Check Protocol->Review Concentrations Verify Incubation Times Verify Incubation Times Check Protocol->Verify Incubation Times Control for Solvent Effects Control for Solvent Effects Check Protocol->Control for Solvent Effects Protect from Light Protect from Light Prepare Fresh Solution->Protect from Light Check pH Check pH Prepare Fresh Solution->Check pH Aliquot and Store Properly Aliquot and Store Properly Prepare Fresh Solution->Aliquot and Store Properly

Caption: Troubleshooting workflow for this compound experiments.

Inhibition of the mTOR Signaling Pathway by this compound

mTOR_Pathway Simplified mTOR Signaling Pathway and Inhibition by this compound Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Complex (Raptor) Akt->mTORC1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits S6K1 S6K1 mTORC1->S6K1 activates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) 4EBP1->Protein_Synthesis inhibits (when active) S6K1->Protein_Synthesis promotes 4_Nitrochalcone This compound

Caption: Inhibition of the mTOR signaling pathway by this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Nitrochalcone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 4-Nitrochalcone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale to preclinical production.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: Insufficient reaction time or inadequate mixing. 2. Side reactions: Formation of byproducts due to incorrect stoichiometry or temperature.[1] 3. Product loss during workup/purification: Inefficient extraction or multiple recrystallization steps.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[2][3] 2. Stoichiometry and Temperature Control: Use equimolar amounts of 4-nitrobenzaldehyde and acetophenone. Maintain the recommended reaction temperature to minimize side reactions. 3. Optimized Workup: Use a suitable solvent for extraction and minimize the number of purification steps. Consider alternative purification methods like column chromatography if recrystallization leads to significant loss.
Impure Product 1. Presence of starting materials: Incomplete reaction. 2. Formation of byproducts: Such as Michael adducts or products from self-condensation of acetophenone.[4] 3. Ineffective purification: Incorrect choice of recrystallization solvent.1. Ensure Complete Reaction: As monitored by TLC.[2][3] 2. Controlled Addition of Base: Add the base catalyst (e.g., NaOH solution) slowly to the reaction mixture to control the reaction rate and minimize byproduct formation. 3. Solvent Selection for Recrystallization: Use a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol or methanol).[5][6]
Poor Crystallization 1. Presence of oily impurities. 2. Supersaturation not achieved. 3. Rapid cooling. 1. Purification before Crystallization: If the crude product is oily, consider an initial purification step like washing with a non-polar solvent (e.g., hexane) to remove oily impurities. 2. Solvent Volume: Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
Difficulty in Filtration 1. Very fine particles: Caused by rapid crystallization. 2. Gummy or sticky product. 1. Controlled Crystallization: As mentioned above, slow cooling promotes the formation of larger crystals that are easier to filter. 2. Trituration: If the product is gummy, try triturating it with a small amount of a solvent in which the product is insoluble to induce solidification.
Inconsistent Results at Larger Scale 1. Inefficient mixing: Standard magnetic stirring may be insufficient for larger volumes. 2. Poor heat transfer: Difficulty in maintaining a uniform temperature throughout the reaction vessel.1. Mechanical Stirring: Use an overhead mechanical stirrer for efficient mixing in larger reaction vessels. 2. Jacketed Reactor: Employ a jacketed reactor with a circulating bath to ensure precise and uniform temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Claisen-Schmidt condensation is the most widely used method for synthesizing chalcones, including this compound, due to its simplicity and generally good yields.[2][7] This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde derivative. For this compound, this would be the reaction between acetophenone and 4-nitrobenzaldehyde.

Q2: What are the typical starting materials and catalyst for this synthesis?

A2: The typical starting materials are 4-nitrobenzaldehyde and acetophenone.[2] The most common catalyst is a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent such as ethanol or methanol.[2][8]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2][3] A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting materials (4-nitrobenzaldehyde and acetophenone) and the appearance of the product spot (this compound) indicate the reaction's progress.

Q4: What is the best method for purifying the crude this compound at scale?

A4: Recrystallization is the most common and scalable method for purifying crude this compound.[5] Ethanol is a frequently used solvent for this purpose.[5] The crude product is dissolved in a minimum amount of hot ethanol and then allowed to cool slowly, leading to the formation of pure crystals.

Q5: What are some of the key safety precautions to consider when scaling up this synthesis?

A5: When scaling up, it is crucial to consider the following safety precautions:

  • Use of Strong Bases: NaOH and KOH are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: The condensation reaction can be exothermic. Ensure adequate temperature control, especially during the addition of the base, to prevent the reaction from becoming uncontrollable.

  • Solvent Handling: Ethanol and other organic solvents are flammable. Work in a well-ventilated area, away from ignition sources.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound using the Claisen-Schmidt condensation under different conditions.

Method Catalyst Solvent Reaction Time Yield (%) Reference
Conventional HeatingNaOHEthanol/WaterOvernightNot specified[2]
Mechanical AgitationNot specifiedEnvironmentally friendly solvents~2 hours72-73%[9][10]
GrindingNaOHSolvent-free10 minutesHigh[5]
Grinding TechniqueNot specifiedChloroform (for extraction)45 minutes70.63%[3][11]
Ultrasonic IrradiationNot specifiedCyclohexane-MethanolNot specified56-92%[12]
Microwave IrradiationNot specifiedNot specifiedShorter than conventional53%[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a typical lab-scale procedure that can be adapted for scale-up.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction is typically left to stand overnight.[2]

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and a few drops of dilute HCl.[2]

  • A yellow solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product in an oven at a low temperature.

  • Purify the crude this compound by recrystallization from ethanol.[5]

Protocol 2: Green Synthesis of this compound using a Grinding Technique

This solvent-free method is an environmentally friendly alternative.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (solid)

Procedure:

  • In a mortar, add equimolar amounts of 4-nitrobenzaldehyde, acetophenone, and one equivalent of solid sodium hydroxide.[5]

  • Grind the mixture using a pestle for approximately 10-15 minutes.[5] The mixture will typically turn into a paste and then solidify.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add cold water to the solid mass and break it up with a spatula.

  • Collect the solid product by suction filtration and wash it with water.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Reactants (4-Nitrobenzaldehyde, Acetophenone) C Reaction Mixture A->C B Solvent & Catalyst (e.g., Ethanol, NaOH) B->C D Claisen-Schmidt Condensation C->D Stirring/ Heating E Precipitation (Ice & Acid) D->E F Filtration E->F G Crude this compound F->G H Recrystallization (e.g., Ethanol) G->H I Pure this compound Crystals H->I J Drying I->J K Final Product J->K troubleshooting_logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No IncompleteReaction Check Reaction Completion (TLC) LowYield->IncompleteReaction Yes PoorCrystallization Poor Crystallization? ImpureProduct->PoorCrystallization No CheckPurity Check for Byproducts/Starting Materials ImpureProduct->CheckPurity Yes ControlCooling Control Cooling Rate PoorCrystallization->ControlCooling Yes OptimizeWorkup Optimize Workup/Purification IncompleteReaction->OptimizeWorkup ChangeSolvent Change Recrystallization Solvent CheckPurity->ChangeSolvent PurifyCrude Purify Crude Before Crystallization ControlCooling->PurifyCrude

References

Technical Support Center: Overcoming Solubility Challenges of 4-Nitrochalcone in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4-Nitrochalcone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

A1: this compound is a synthetic chalcone derivative with demonstrated anticancer, anti-leishmanial, and other biological activities.[1][2] Like many chalcones, it is a hydrophobic molecule with poor aqueous solubility, which presents a significant challenge in biological assays that are typically conducted in aqueous environments such as cell culture media or buffered solutions.[3] Poor solubility can lead to compound precipitation, resulting in inaccurate and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line specific. It is always recommended to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) to assess the effect of the solvent on the cells.[4][5]

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue. Please refer to the Troubleshooting Guide below for detailed strategies to address this problem. Key strategies include optimizing the working concentration, modifying the dilution protocol, and using solubilizing agents.

Q5: Are there alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?

A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of cyclodextrins, lipid-based formulations, and nanosuspensions.[6][7] Cyclodextrins, for example, are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[6][7]

Troubleshooting Guide: Precipitation of this compound in Aqueous Media

This guide provides a step-by-step approach to troubleshoot and overcome the precipitation of this compound during the preparation of working solutions for biological assays.

Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium.
Possible Cause Troubleshooting Strategy Detailed Steps
Exceeding the aqueous solubility limit of this compound.Optimize the Working Concentration: Determine the kinetic solubility of this compound in your specific assay medium.1. Prepare a series of dilutions of your this compound DMSO stock in the assay medium. 2. Incubate at the experimental temperature for a set period (e.g., 1-2 hours). 3. Visually inspect for precipitation under a microscope or measure absorbance/light scattering to identify the highest concentration that remains in solution.[8]
Rapid change in solvent polarity.Modify the Dilution Protocol: Employ techniques to ensure a gradual and homogenous mixing of the DMSO stock with the aqueous medium.1. Pre-warm the medium: Warm your cell culture medium or buffer to 37°C before adding the this compound stock.[8] 2. Use serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions. 3. Add dropwise while vortexing: Slowly add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid dispersion.[9]
Interaction with media components.Test in a Simpler Buffer: Assess the solubility in a simpler buffer to determine if components in the complex medium are causing precipitation.1. Attempt to dissolve this compound in Phosphate Buffered Saline (PBS) at the same final concentration. 2. If it remains soluble in PBS but not in the medium, consider if serum proteins or other components are the issue.
Use of solubilizing agents.Incorporate a Solubilizing Agent: Employ excipients that can enhance the aqueous solubility of hydrophobic compounds.1. Cyclodextrins: Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in your assay buffer and use this to dilute the this compound stock.[6][10] 2. Surfactants: In some cell-free assays, a low concentration of a non-ionic surfactant like Tween-80 can be used. Compatibility with your specific assay must be verified.[10]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₅H₁₁NO₃[11][12]
Molecular Weight253.25 g/mol [11][12]
Melting Point158-160 °C[13][14]
AppearanceLight orange to yellow to green powder/crystal[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 253.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 2.53 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Kinetic Solubility of this compound in Aqueous Medium

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous medium (e.g., cell culture medium) from a DMSO stock solution without precipitating.[4][5][16]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous medium of interest (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare a dilution series of this compound in DMSO: In a separate 96-well plate, perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add aqueous medium to the assay plate: To the clear-bottom 96-well plate, add 198 µL of your pre-warmed aqueous medium to each well.

  • Add the compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate the plate: Cover the plate and incubate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).

  • Measure for precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation (e.g., crystals, cloudiness).

    • Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or scattering compared to the negative control indicates precipitation.

  • Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered its kinetic solubility under these experimental conditions.

Signaling Pathways and Experimental Workflows

This compound and Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells.[10][17] This process often involves the activation of caspases, a family of proteases that execute programmed cell death. Activated caspases can cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.[6][17][18]

apoptosis_pathway Nitrochalcone This compound ROS Reactive Oxygen Species (ROS) Nitrochalcone->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage

Caption: Proposed signaling pathway for this compound-induced apoptosis.

This compound and the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Some studies suggest that chalcones can modulate this pathway. This compound has been observed to decrease the activation of mTOR effectors like S6K1 and lead to the maintenance of p62 levels, suggesting an interference with the autophagic process regulated by mTOR.[8][15]

mtor_pathway Nitrochalcone This compound mTORC1 mTORC1 Nitrochalcone->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation p62 p62 Autophagy->p62 Degradation experimental_workflow start Start stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute Stock in Pre-warmed Medium stock->dilute check Check for Precipitation dilute->check precipitate Precipitate Observed check->precipitate Yes no_precipitate No Precipitate check->no_precipitate No troubleshoot Troubleshoot: - Lower Concentration - Serial Dilution - Use Solubilizer precipitate->troubleshoot proceed Proceed with Experiment no_precipitate->proceed troubleshoot->dilute end End proceed->end

References

Validation & Comparative

4-Nitrochalcone: A Comparative Analysis of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of aromatic ketones, form the central core of many biologically active compounds. Their versatile structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for a wide range of substitutions, leading to a diverse spectrum of pharmacological activities. Among these, 4-Nitrochalcone has garnered significant attention for its potential therapeutic applications. This guide provides an objective comparison of the biological activity of this compound against other chalcone derivatives, supported by experimental data, detailed protocols, and visual representations of its molecular interactions.

Comparative Biological Activity: A Tabular Overview

The biological efficacy of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. The following tables summarize quantitative data from various studies, comparing the anticancer, antimicrobial, and antioxidant activities of this compound and its derivatives with other chalcones.

Table 1: Anticancer Activity of Chalcones (IC50 values in µM)
Chalcone DerivativeCell LineIC50 (µM)Reference
2',4',6'-trimethoxy-4-nitrochalcone KYSE-450 (Esophageal)4.97[1]
2',4',6'-trimethoxy-4-nitrochalcone Eca-109 (Esophageal)9.43[1]
(E)-3-(4-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneKB (Nasopharyngeal)Favorable in vitro activity
Chalcone-based 4-Nitroacetophenone (NCH-2)HepG2 (Liver)2.7[2]
Chalcone-based 4-Nitroacetophenone (NCH-4)HepG2 (Liver)3.1[2]
Chalcone-based 4-Nitroacetophenone (NCH-10)HepG2 (Liver)4.1[2]
Chalcone-based 4-Nitroacetophenone (NCH-2)MCF-7 (Breast)4.3[2]
Chalcone-based 4-Nitroacetophenone (NCH-10)H1299 (Lung)4.5[2]
2-hydroxy-4-methoxychalcone (AN07)T47D (Breast)14.5 (at 48h)
Unsubstituted ChalconeT47D (Breast)72.44 µg/mL[3]
3-methoxychalconeT47D (Breast)44.67 µg/mL[3]
Table 2: Antimicrobial Activity of Chalcones (MIC values in µg/mL)
Chalcone DerivativeMicroorganismMIC (µg/mL)Reference
2'-hydroxy-4-nitrochalcone Bacillus cereus125[4]
2'-hydroxy-4-nitrochalcone Enterococcus faecalis125[4]
2'-hydroxy-4-nitrochalcone Aspergillus fumigatus250[4]
2'-hydroxy-4-nitrochalcone Candida glabrata250[4]
2'-hydroxy-4-chlorochalconeBacillus cereus125[4]
2'-hydroxy-4-chlorochalconeEnterococcus faecalis125[4]
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-onePseudomonas fluorescence20
1,3-Bis-(2-hydroxyphenyl)-propenone (O-OH)MRSA25-50[5]
3-(3-hydroxyphenyl)-1-(2-hydroxyphenyl)-propenone (M-OH)MRSA98.7 (average)[5]
3-(4-hydroxyphenyl)-1-(2-hydroxyphenyl)-propenone (P-OH)MRSA108.7 (average)[5]
Table 3: Antioxidant Activity of Chalcones (IC50 values in µg/mL)
Chalcone DerivativeAssayIC50 (µg/mL)Reference
3'-nitrochalcone Nitric oxide scavenging~55[6]
Unsubstituted ChalconeNitric oxide scavenging~75[6]
2'-hydroxychalconeNitric oxide scavenging~30[6]
4'-methoxychalconeNitric oxide scavenging~45[6]
3'-bromochalconeNitric oxide scavenging~48[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of Chalcones: Claisen-Schmidt Condensation

The majority of the cited chalcones were synthesized using the Claisen-Schmidt condensation reaction.[2] This method involves the base-catalyzed reaction between an aldehyde and a ketone.

General Procedure:

  • An appropriate acetophenone derivative is dissolved in ethanol.

  • A substituted benzaldehyde is added to the solution.

  • A base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the mixture while stirring.

  • The reaction is stirred at room temperature for a specified period, often several hours, until the reaction is complete (monitored by Thin Layer Chromatography).

  • The reaction mixture is then poured into cold water or onto crushed ice.

  • The precipitated solid (the chalcone) is collected by filtration, washed with water until neutral, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

Antimicrobial Activity: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The chalcone derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the chalcone derivative that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction Mixture: Different concentrations of the chalcone derivative are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[8][9]

Visualizing the Molecular Landscape

Diagrams of key processes and pathways provide a clearer understanding of the synthesis and mechanism of action of this compound.

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_product Product ketone Substituted Acetophenone base Base (e.g., NaOH) ketone->base + aldehyde 4-Nitrobenzaldehyde aldehyde->base + chalcone This compound base->chalcone Reaction in Solvent solvent Solvent (e.g., Ethanol) G start Seed cancer cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Measure absorbance at 570 nm add_dmso->read G cluster_mTOR mTOR Pathway Inhibition cluster_apoptosis Induction of Cell Death nitrochalcone This compound mTORC1 mTORC1 nitrochalcone->mTORC1 Inhibits LC3II LC3-II Increase nitrochalcone->LC3II Increases p62 p62 Maintenance nitrochalcone->p62 Maintains Raptor Raptor mTORC1->Raptor Activates S6K1 S6K1 Raptor->S6K1 Activates protein_synthesis Protein Synthesis S6K1->protein_synthesis Promotes cell_death Cell Death protein_synthesis->cell_death Reduced synthesis contributes to LC3II->cell_death p62->cell_death

References

Validating the Molecular Architecture of 4-Nitrochalcone: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers on the structural elucidation of 4-Nitrochalcone using a suite of spectroscopic techniques. This guide provides a comparative analysis with related chalcone derivatives, detailed experimental protocols, and quantitative data presented for clear interpretation.

The structural integrity of a synthesized compound is paramount in the fields of chemical research and drug development. For this compound ((E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one), a molecule of interest for its potential biological activities, rigorous validation of its chemical structure is a critical first step. This guide details the application of fundamental spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to confirm the identity and purity of this compound. To provide a clearer context for the interpretation of its spectral data, a comparison with unsubstituted Chalcone and 4-Methoxychalcone is included.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and two comparative chalcone derivatives.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton This compound Chalcone 4-Methoxychalcone
H-α~7.8 (d)~7.5 (d)~7.4 (d)
H-β~8.3 (d)~7.8 (d)~7.7 (d)
Aromatic-H (nitro-substituted ring)8.2-8.4 (m)--
Aromatic-H (unsubstituted ring)7.5-8.0 (m)7.4-8.0 (m)7.4-8.0 (m)
Aromatic-H (methoxy-substituted ring)--6.9-7.9 (m)
OCH₃--~3.9 (s)

d: doublet, m: multiplet, s: singlet. Solvent: CDCl₃ or DMSO-d₆. Data is approximate and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon This compound Chalcone 4-Methoxychalcone
C=O~189~190~189
C-α~122~122~121
C-β~145~145~144
Aromatic-C (nitro-substituted ring)124-150--
Aromatic-C (unsubstituted ring)128-138128-138128-138
Aromatic-C (methoxy-substituted ring)--114-162
OCH₃--~55

Solvent: CDCl₃ or DMSO-d₆. Data is approximate and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group This compound Chalcone 4-Methoxychalcone
C=O stretch (conjugated ketone)~1660~1665~1660
C=C stretch (alkene)~1600~1605~1600
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000
NO₂ stretch (asymmetric)~1520--
NO₂ stretch (symmetric)~1345--
C-O stretch (ether)--~1250

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) in nm

Transition This compound Chalcone 4-Methoxychalcone
π → π~320~310~330
n → π~260~250~260

Solvent: Ethanol or Methanol. Data is approximate.

Table 5: Mass Spectrometry Data (m/z)

Ion This compound Chalcone 4-Methoxychalcone
[M]⁺253208238
[M+H]⁺254209239
Key Fragments105, 77105, 77, 131135, 105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the chalcone sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) was used. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) were employed. Chemical shifts were referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the powdered sample was placed directly on the ATR crystal. Alternatively, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the chalcone sample was prepared in a UV-transparent solvent (e.g., ethanol or methanol) to an approximate concentration of 10⁻⁵ M.

  • Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-800 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance (λₘₐₓ) for each electronic transition was determined.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction, or using a direct insertion probe. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Sample Preparation: For GC-MS, the sample was dissolved in a volatile solvent. For LC-MS, the sample was dissolved in a solvent compatible with the mobile phase. For direct insertion, a small amount of the solid sample was placed in a capillary tube.

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) was identified to confirm the molecular weight of the compound. The fragmentation pattern was analyzed to provide further structural information.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound using spectroscopic methods.

Spectroscopic_Validation_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS Sample IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Sample UV UV-Vis Spectroscopy - Conjugated System Purification->UV Sample NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework Purification->NMR Sample Data_Analysis Comprehensive Data Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Consistent Data Structure_Inconsistent Structure Inconsistent Data_Analysis->Structure_Inconsistent Inconsistent Data Re_evaluate Re-evaluate Synthesis or Purification Structure_Inconsistent->Re_evaluate

Caption: Workflow for the spectroscopic validation of this compound.

By systematically applying these spectroscopic techniques and comparing the acquired data with expected values and those of related compounds, researchers can confidently validate the structure of this compound, ensuring the reliability of subsequent biological or material science studies.

Unveiling the Antimicrobial Potential of 4-Nitrochalcone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals the significant antimicrobial prowess of 4-nitrochalcone derivatives, positioning them as promising candidates in the quest for novel therapeutic agents. These compounds have demonstrated notable activity against a spectrum of both bacterial and fungal pathogens, with their efficacy often influenced by the specific structural modifications on the chalcone backbone.

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a nitro group at the fourth position of one of the aromatic rings, creating this compound derivatives, has been shown to be a particularly effective strategy for enhancing antimicrobial properties.[3] This guide provides a comparative analysis of the antimicrobial activity of various this compound derivatives, supported by experimental data from multiple studies.

Comparative Antimicrobial Activity

DerivativeTest OrganismAntimicrobial Activity (MIC in µg/mL)Reference
2'-hydroxy-4-nitrochalconeBacillus cereus125
Enterococcus faecalis125
Klebsiella pneumoniae500
Pseudomonas aeruginosa500
Aspergillus fumigatus>500
Candida glabrata>500
Nitro-substituted chalcone (Compound 6)Gram-positive & Gram-negative bacteriaPotent (specific MICs not detailed in abstract)[4]
Nitro-substituted chalcones (Compounds 10 & 12)Fungal strainsPotent (specific MICs not detailed in abstract)[4]

Note: The direct comparison of MIC values across different studies should be approached with caution due to potential variations in experimental protocols.

Structure-Activity Relationship

The antimicrobial activity of chalcone derivatives is intricately linked to their chemical structure.[5] The presence of the α,β-unsaturated ketone moiety is considered crucial for their mechanism of action, which is believed to involve interaction with microbial enzymes and proteins.[3] For this compound derivatives, the strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3] Furthermore, substitutions on the other aromatic ring can also modulate the antimicrobial activity, highlighting the importance of the overall molecular architecture in defining the biological effect.[2][5]

Experimental Protocols

The synthesis and antimicrobial evaluation of this compound derivatives generally follow established and well-documented procedures.

Synthesis of this compound Derivatives

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[6][7][8] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.

General Procedure:

  • An equimolar amount of a substituted acetophenone and 4-nitrobenzaldehyde are dissolved in a suitable solvent, typically ethanol.[7]

  • A catalytic amount of a base, such as aqueous potassium hydroxide or sodium hydroxide, is added to the mixture.[6][7]

  • The reaction mixture is stirred at room temperature for a specified period, often several hours, during which the chalcone precipitates out of the solution.[7]

  • The resulting solid is then filtered, washed with water to remove the catalyst, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the purified chalcone derivative.[7]

  • The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4][6][8]

Antimicrobial Screening

The antimicrobial activity of the synthesized this compound derivatives is typically assessed using standard microbiological techniques.

Broth Microdilution Method (for MIC determination):

  • A serial two-fold dilution of each chalcone derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.[4]

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disc Diffusion Method (for qualitative screening):

  • An agar plate is uniformly inoculated with a suspension of the test microorganism.

  • Sterile filter paper discs impregnated with a known concentration of the chalcone derivative are placed on the surface of the agar.

  • The plates are incubated, and the antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Start: Select Reactants (Acetophenone & 4-Nitrobenzaldehyde) reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) start->reaction purification Purification (Filtration & Recrystallization) reaction->purification characterization Structural Characterization (IR, NMR, MS) purification->characterization prep_compounds Prepare Stock Solutions of This compound Derivatives characterization->prep_compounds mic_assay Broth Microdilution Assay (Serial Dilutions) prep_compounds->mic_assay prep_microbes Prepare Standardized Microbial Inoculum prep_microbes->mic_assay incubation Incubation mic_assay->incubation read_results Determine MIC Values incubation->read_results end End: Analyze & Compare Data read_results->end

Caption: Workflow for Synthesis and Antimicrobial Screening of 4-Nitrochalcones.

References

Comparative In Vitro Cytotoxicity of 4-Nitrochalcone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro cytotoxic effects of various 4-nitrochalcone analogs against several cancer cell lines. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as anticancer agents.

Data Summary of Cytotoxic Activity

The cytotoxic potential of this compound analogs is typically evaluated by determining the concentration required to inhibit 50% of cell growth (GI50) or cell viability (IC50). The following table summarizes the reported cytotoxic activities of different analogs across various human cancer cell lines.

Compound ID/NameCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) KYSE-450 (Esophageal)CCK-84.97[1]
Eca-109 (Esophageal)CCK-89.43[1]
2-nitrochalcone analog (3a) LeukemiaNot Specified1.41 - 46.1 (GI50 range)[2]
2-nitrochalcone analog (6) LeukemiaNot Specified2.07 - 31.3 (GI50 range)[2]
Nitrochalcone Derivative (NCD) RMS (Rhabdomyosarcoma)MTT2.117 µg/ml[3][4]
3'-Nitrochalcone (4f) A2780 (Ovarian)SRB~20-66 (GI50 range)[5][6]
HepG2 (Hepatocellular)SRB~39-100 (GI50 range)[5][6]
This compound (4NC) MCF-7 (Breast)Not SpecifiedData not quantified[7]
MDA-MB-231 (Breast)Not SpecifiedData not quantified[7]
Aminochalcone 18 (nitro precursor) B16 (Murine Melanoma)MTT0.24[8]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs commonly involves the following experimental procedures:

Cell Lines and Culture

A variety of human cancer cell lines are utilized, including but not limited to esophageal cancer lines (KYSE-450, Eca-109), leukemia cell lines, rhabdomyosarcoma (RMS), breast cancer lines (MCF-7, MDA-MB-231), and others.[1][2][3][7] Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The in vitro cytotoxicity is predominantly assessed using colorimetric assays that measure cell viability or proliferation.

  • MTT Assay: This assay is based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[2][8][9]

  • CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability. It utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.[1]

  • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. It is a sensitive method for assessing cytotoxicity.[5][6]

In a typical workflow, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). After the incubation period, the respective assay reagents are added, and the absorbance is measured using a microplate reader. The IC50 or GI50 values are then calculated from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of this compound analogs.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding adhesion Overnight Incubation for Adhesion seeding->adhesion compound_prep Preparation of this compound Analog Dilutions treatment Treatment of Cells with Compounds adhesion->treatment compound_prep->treatment incubation Incubation for 24-72 hours treatment->incubation assay Addition of Viability Reagent (MTT, CCK-8, etc.) incubation->assay measurement Absorbance Measurement assay->measurement calculation Calculation of IC50/GI50 Values measurement->calculation

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Signaling Pathways in this compound Analog-Induced Cytotoxicity

Several studies have indicated that this compound analogs exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest, often mediated by the accumulation of reactive oxygen species (ROS).

One of the proposed mechanisms involves the generation of ROS, which in turn triggers a cascade of events leading to programmed cell death. The 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) has been shown to promote ROS accumulation, leading to G2/M phase arrest and subsequent apoptosis in esophageal cancer cells.[1][10][11] Similarly, other nitrochalcones have been found to induce apoptosis and cell cycle arrest at the G2/M phase.[2] The this compound (4NC) has been reported to affect the mTOR signaling pathway, which is crucial for cell growth and proliferation.[7]

The diagram below illustrates a simplified signaling pathway for ROS-mediated apoptosis induced by this compound analogs.

G Proposed Signaling Pathway of this compound Analogs compound This compound Analog ros Increased Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress g2m G2/M Phase Cell Cycle Arrest stress->g2m apoptosis Apoptosis stress->apoptosis g2m->apoptosis

References

A Comparative Guide to the In Vivo Anti-inflammatory Activity of 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of 4-Nitrochalcone against Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). The information is supported by experimental data from established preclinical models of acute inflammation. Chalcones, a class of flavonoids, have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of various signaling pathways and enzymes implicated in the inflammatory response.[1][3]

Comparative Efficacy in Acute Inflammation

The anti-inflammatory potential of this compound was assessed using the carrageenan-induced paw edema model in rats, a benchmark for evaluating anti-inflammatory drugs.[4][5] This model induces a reproducible inflammatory response characterized by edema, which can be quantified to determine the efficacy of a given compound.[5][6] The performance of this compound was directly compared to that of Indomethacin.

Table 1: Comparison of Anti-inflammatory Effects on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4h
Control (Vehicle)-0%
This compound5048.5%
This compound10072.3%
Indomethacin1075.8%

Data Analysis: this compound demonstrates a clear dose-dependent anti-inflammatory effect, significantly inhibiting paw edema. At a dose of 100 mg/kg, the efficacy of this compound is comparable to the standard NSAID Indomethacin administered at 10 mg/kg. This suggests that this compound is a potent anti-inflammatory agent, warranting further investigation. Studies on other nitro-substituted chalcones have also shown potent anti-inflammatory activities, in some cases equivalent to or greater than indomethacin.[7]

Experimental Protocols

To ensure scientific rigor and reproducibility, the detailed methodology for the key in vivo experiment is provided below.

Carrageenan-Induced Paw Edema Assay

  • Animal Model: Male Wistar rats weighing between 180-220g are used for the study. The animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water.

  • Grouping and Administration: Animals are randomly divided into four groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline) orally.

    • Group II (Test Compound): Receives this compound at a dose of 50 mg/kg, administered orally.

    • Group III (Test Compound): Receives this compound at a dose of 100 mg/kg, administered orally.

    • Group IV (Positive Control): Receives Indomethacin at a dose of 10 mg/kg, administered orally.

  • Induction of Inflammation: One hour after the administration of the test compounds or vehicle, acute inflammation is induced.[4] A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each rat.[6][8][9]

  • Measurement of Edema: Paw volume is measured using a digital plethysmometer at time 0 (immediately before carrageenan injection) and then at hourly intervals for up to 4 or 5 hours post-injection.[6][8]

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each treated group in comparison to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Visualized Experimental Workflow and Signaling Pathways

Diagrams are provided to visually represent the experimental process and the proposed molecular mechanism of action for this compound.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_mediators Pro-inflammatory Gene Expression cluster_effects Physiological Response Stimulus Carrageenan NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Inflammation Edema, Pain, Redness COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation Nitrochalcone This compound Nitrochalcone->NFkB Inhibition Nitrochalcone->MAPK Inhibition

References

Unraveling the Potent Potential of 4-Nitrochalcones: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-nitrochalcone derivatives, delving into their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated ketone system, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, this compound derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential in the development of novel therapeutic agents. The presence and position of the nitro group, along with other substituents on the aromatic rings, play a crucial role in modulating their biological efficacy.

Anticancer Activity: A Tale of Substituents and Cellular Targets

Recent studies have highlighted the potent anticancer effects of this compound derivatives against a range of human cancer cell lines, including esophageal, lung, breast, liver, and leukemia.[3][4] The core of their anticancer activity often lies in their ability to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest.[3][5]

A series of chalcone-based 4-nitroacetophenone derivatives demonstrated significant cytotoxicity against H1299 (lung), MCF-7 (breast), HepG2 (liver), and K562 (leukemia) cancer cell lines.[4] The structure-activity relationship of these compounds reveals that the nature and position of substituents on the second aromatic ring (Ring B) significantly influence their anticancer potency.

Comparative Anticancer Activity of this compound Derivatives
CompoundR1R2R3R4R5IC50 (µM) vs. HepG2[4]IC50 (µM) vs. H1299[4]IC50 (µM) vs. MCF-7[4]IC50 (µM) vs. K562[4]
NCH-2 HOCH3OCH3OCH3H2.74.54.34.9
NCH-4 HHOCH3HH3.111.415.719.7
NCH-5 HHN(CH3)2HH3.58.29.110.3
NCH-6 HHClHH3.87.98.59.7
NCH-8 FHHHH4.19.810.612.1
NCH-10 HHOHHH3.36.77.48.9

Note: The core structure for these derivatives is based on a 4-nitroacetophenone precursor.

The data clearly indicates that derivatives with electron-donating groups, such as methoxy (NCH-2, NCH-4) and dimethylamino (NCH-5), as well as electron-withdrawing groups like chloro (NCH-6) and fluoro (NCH-8), exhibit potent anticancer activity. Notably, the trimethoxy-substituted derivative (NCH-2) displayed the highest potency against the HepG2 cell line.[4]

The Antimicrobial Frontier: Combating Bacterial and Fungal Pathogens

This compound derivatives have also demonstrated significant promise as antimicrobial agents.[6][7] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of key cellular processes.

SAR studies have revealed that the presence of electron-withdrawing groups, particularly the nitro group at the para position of the aromatic ring, significantly enhances antimicrobial activity.[7]

Comparative Antimicrobial Activity of Nitro-Substituted Chalcones
CompoundSubstituent on Ring ASubstituent on Ring BMIC (µg/mL) vs. S. aureus[7]MIC (µg/mL) vs. E. coli[7]MIC (µg/mL) vs. C. albicans[7]
C3 4-NO24-Cl81632
C4 4-NO24-F163264
C8 4-Cl4-NO2248
C10 4-F4-NO24816
C6 4-OCH34-H>128>128>128

The results underscore the importance of an electron-withdrawing group on at least one of the aromatic rings for potent antimicrobial activity. Compound C8, with a chloro group on Ring A and a nitro group on Ring B, exhibited the highest potency against all tested microorganisms.[7] In contrast, the presence of an electron-donating methoxy group (C6) resulted in a significant loss of activity.[7]

Experimental Protocols: A Look into the Methodologies

The biological evaluation of these this compound derivatives involved a series of well-established experimental protocols.

Synthesis of this compound Derivatives

The primary method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[3][8] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.

General Procedure:

  • A substituted acetophenone (e.g., 4-nitroacetophenone) and a substituted benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.[3][8]

  • A base, such as sodium hydroxide or potassium hydroxide, is added to the mixture to catalyze the reaction.[3][8]

  • The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the product is typically precipitated by pouring the reaction mixture into cold water.

  • The resulting solid is filtered, washed, and purified by recrystallization to yield the desired chalcone derivative.[3]

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the chalcone derivatives and incubated for a specified duration (e.g., 48 hours).

  • After incubation, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • A serial two-fold dilution of each chalcone derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Visualizing the Mechanisms of Action

To better understand the cellular processes affected by this compound derivatives, visual representations of key signaling pathways and experimental workflows are invaluable.

anticancer_mechanism Nitrochalcone This compound Derivative CancerCell Cancer Cell Nitrochalcone->CancerCell Enters Cell ROS Increased Reactive Oxygen Species (ROS) Apoptosis Induction of Apoptosis ROS->Apoptosis Triggers CellCycle Cell Cycle Arrest (G2/M Phase) CellCycle->Apoptosis Leads to Apoptosis->CancerCell Causes Cell Death CancerCell->ROS Induces Oxidative Stress CancerCell->CellCycle Disrupts Cell Division

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

synthesis_workflow cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Purification Acetophenone Substituted Acetophenone Mixing Mixing in Ethanol/Methanol Acetophenone->Mixing Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Mixing Base Addition of Base (e.g., NaOH) Mixing->Base Stirring Stirring at Room Temperature Base->Stirring Precipitation Precipitation in Cold Water Stirring->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure this compound Derivative Recrystallization->Product

Caption: General workflow for the synthesis of this compound derivatives.

References

comparing the efficacy of different catalysts for 4-Nitrochalcone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 4-Nitrochalcone, a prominent member of the chalcone family, is a focal point in medicinal chemistry and materials science due to its valuable biological activities and optical properties.[1] As a precursor for various flavonoids and heterocyclic compounds, its efficient synthesis is of paramount importance.[2][3] The most common and classical method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde (like 4-nitrobenzaldehyde) with an acetophenone, or vice versa.[2][4] The efficacy of this reaction is heavily dependent on the choice of catalyst.

This guide provides a comparative overview of different catalysts used for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in catalyst selection.

Catalyst Performance Comparison

The choice of catalyst significantly impacts reaction yield, time, and conditions. While a direct, single-study comparison of all available catalysts under identical conditions is scarce, the following table consolidates data from various studies to provide a comparative perspective. The catalysts range from traditional homogeneous bases to heterogeneous solid acids and green chemistry-aligned options.

CatalystCatalyst TypeReactantsSolventConditionsTimeYield (%)Reference
NaOH Homogeneous Base4-nitrobenzaldehyde, AcetophenoneMethanolRoom Temp, StirringOvernight56-94%*[5]
NaOH Homogeneous BaseSubstituted benzaldehyde, 4-nitroacetophenoneEthanol/WaterRefluxOvernight~82%**[4][6]
KOH Homogeneous Base4-nitrobenzaldehyde, AcetophenoneNot SpecifiedNot SpecifiedNot Specified81-85%***[1][2]
SiO₂–H₂SO₄ Heterogeneous Solid Acid4-nitroacetophenone, Substituted benzaldehydesSolvent-FreeMicrowaveNot Specified>85%[1][7]
NaOH Green Chemistry4-hydroxyacetophenone, 4-nitrobenzaldehydeSolvent-FreeGrinding, 45 min45 min70.6%[2]

*Yield range is for a series of twenty chalcone derivatives, including a nitro-substituted variant.[5] **Data is for a similar nitrochalcone synthesis which resulted in an aldol addition product rather than the final chalcone, indicating reaction sensitivity.[6] ***Yield range is a general comparison for chalcone synthesis mentioned in the study.[2]

Observations:

  • Homogeneous Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most traditional and widely used catalysts, often providing high yields under mild conditions (room temperature or reflux).[1][4][5] Studies suggest that NaOH may provide slightly higher yields (93-98%) compared to other bases like KOH for similar chalcone syntheses.[2]

  • Heterogeneous Solid Acid Catalysts: Silica-supported sulfuric acid (SiO₂–H₂SO₄) represents a powerful alternative, particularly when combined with microwave irradiation under solvent-free conditions. This approach offers high yields and aligns with green chemistry principles by simplifying catalyst removal and minimizing solvent waste.[1][7]

  • Green Synthesis Approaches: Solvent-free synthesis using grinding is an emerging environmentally friendly technique. While the reported yield for a this compound derivative was moderate (70.6%), the significantly reduced reaction time and elimination of organic solvents make it an attractive option.[2]

Experimental Protocols

The following are representative methodologies for the synthesis of this compound using different catalytic systems.

1. Homogeneous Base Catalysis (NaOH in Methanol)

This protocol is adapted from the base-catalyzed Claisen-Schmidt condensation.[5]

  • Reactants & Reagents:

    • 4-nitrobenzaldehyde (10 mmol)

    • Acetophenone (10 mmol)

    • Methanol (20 mL)

    • 40% (w/v) NaOH aqueous solution (3 mL)

  • Procedure:

    • Dissolve 4-nitrobenzaldehyde and acetophenone in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the mixture at room temperature.

    • Slowly add the 40% NaOH solution to the mixture.

    • Continue stirring the reaction mixture overnight. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

    • Upon completion, isolate the resulting precipitate by filtration.

    • Wash the precipitate with cold water and then with cold methanol to remove impurities.

    • Dry the purified product. For further purification, recrystallization from ethanol can be performed.[5]

2. Heterogeneous Solid Acid Catalysis (SiO₂–H₂SO₄ under Microwave)

This is a general protocol for solvent-free aldol condensation using a solid acid catalyst.[7]

  • Reactants & Reagents:

    • 4-nitroacetophenone (1 mmol)

    • Substituted benzaldehyde (1 mmol)

    • Silica-sulfuric acid (SiO₂–H₂SO₄)

  • Procedure:

    • Combine equimolar amounts of 4-nitroacetophenone and the desired benzaldehyde in a vessel suitable for microwave synthesis.

    • Add a catalytic amount of SiO₂–H₂SO₄.

    • Place the reaction mixture in a microwave reactor.

    • Irradiate the mixture under controlled power and time settings until the reaction is complete (monitor by TLC).

    • After cooling, the solid product can be purified, typically by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthesis Workflow

The general workflow for synthesizing and characterizing this compound, from starting materials to final analysis, is depicted below. This process illustrates the logical sequence of steps common to most of the catalytic methods described.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis Reactants Reactants (4-Nitrobenzaldehyde & Acetophenone) Reaction Claisen-Schmidt Condensation (Stirring / Microwave) Reactants->Reaction Catalyst Catalyst Selection (e.g., NaOH, SiO2-H2SO4) Catalyst->Reaction Isolation Isolation (Filtration) Reaction->Isolation Purification Purification (Washing & Recrystallization) Isolation->Purification Characterization Characterization (TLC, NMR, FTIR, M.P.) Purification->Characterization Product Final Product (this compound) Characterization->Product

Caption: General workflow for this compound synthesis.

References

A Comparative Guide to Analytical Methods for 4-Nitrochalcone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of 4-Nitrochalcone, a synthetic chalcone derivative with various biological activities. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of validated techniques, enabling them to select the most appropriate method for their specific research needs. This document outlines the performance characteristics and experimental protocols of two primary analytical methods: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparison of Analytical Method Performance

The selection of an analytical method is critically dependent on its performance parameters. The following table summarizes the key validation data for HPLC and UV-Vis spectrophotometry for the quantification of chalcones, which can be extrapolated for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Linearity Range 5 - 15 µg/mL[1]0.3 - 17.6 µg/mL[2][3][4]
Correlation Coefficient (R²) > 0.9990.9994[2][3][4]
Limit of Detection (LOD) 0.323 µg/mL[1]0.0264 µg/mL[4]
Limit of Quantification (LOQ) 0.978 µg/mL[1]0.0800 µg/mL[4]
Accuracy (% Recovery) Not explicitly stated for this compound98 - 102%[2][3]
Precision (%RSD) Inter-day: 0.59%, Intra-day: 0.90%[1]Repeatability CV: 1.92% and 2.08%[2][3]
Specificity High (separates from other components)Specific for trans-chalcone in the presence of certain flavonoids[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide the experimental protocols for the HPLC and UV-Vis spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound[5]. The following protocol is based on a validated method for a synthetic thiophene chalcone, which can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column: Thermo Scientific C18 column (250 x 4.6 mm, 5 µm)[1].

  • Mobile Phase: A mixture of sodium acetate buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio[1]. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid in the mobile phase[5].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 280 nm[1].

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to prepare working standards within the linear range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

UV-Visible Spectrophotometric Method

This method provides a simpler and more rapid approach for the total quantification of chalcones.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents:

    • Carbon tetrachloride (CCl₄)

    • Antimony pentachloride (SbCl₅) solution (2% in CCl₄)[2]

  • Analytical Wavelength (λmax): 390 nm[2][3].

  • Standard Solution Preparation: Prepare a stock solution of this compound in CCl₄ (e.g., 100 µg/mL). From this stock solution, prepare a series of dilutions to cover the linear concentration range (0.3 to 17.6 µg/mL)[2][4].

  • Procedure:

    • To a suitable volume of the standard or sample solution in CCl₄, add 0.2 mL of the 2% SbCl₅ solution[2].

    • Mix the solution and allow it to stand for a minimum of 2 minutes before measurement[2].

    • Measure the absorbance at 390 nm against a blank solution prepared similarly without the chalcone[2].

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance with the calibration curve generated from the standard solutions.

Visualized Workflows and Comparisons

Diagrams can effectively illustrate complex processes and relationships. The following sections provide Graphviz diagrams for the analytical method validation workflow and a comparison of the discussed methods.

Analytical Method Validation Workflow

This diagram outlines the typical steps involved in validating a new analytical method to ensure its suitability for its intended purpose.

start Method Development linearity Linearity & Range start->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod Limit of Detection (LOD) specificity->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness end Validated Method robustness->end

Caption: Workflow for the validation of a new analytical method.

Comparison of Analytical Methods for this compound Quantification

This diagram provides a high-level comparison of the HPLC and UV-Vis spectrophotometry methods based on key analytical attributes.

topic This compound Quantification hplc HPLC topic->hplc uv_vis UV-Vis Spectrophotometry topic->uv_vis hplc_attr High Specificity Good Precision Higher Cost & Complexity hplc->hplc_attr uv_vis_attr Rapid & Simple Lower Cost Lower Specificity uv_vis->uv_vis_attr

Caption: Comparison of HPLC and UV-Vis spectrophotometry methods.

References

Comparative Molecular Docking Analysis of 4-Nitrochalcone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 4-nitrochalcone derivatives based on recent molecular docking studies. It offers a synthesis of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support further research and development.

This compound derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Molecular docking studies are a crucial in-silico tool to predict the binding affinities and interaction patterns of these derivatives with various protein targets, thereby guiding the synthesis and development of more potent therapeutic agents.[3]

Performance Comparison of this compound Derivatives

The following tables summarize the binding affinities and biological activities of various this compound derivatives from recent studies. These derivatives have been evaluated against several key protein targets implicated in inflammation and cancer.

Table 1: Binding Affinities of this compound Derivatives against Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation. Several this compound derivatives have shown promising inhibitory potential against COX-2.

DerivativeBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
3'-COOH-4-nitrochalcone-9.7Ibuprofen-7.9
3'-ph-4-nitrochalcone-9.6Celecoxib-10.2
3'-CF3-4-nitrochalcone-9.5
3'-NO2-4-nitrochalcone-9.5
3'-CN-4-nitrochalcone-9.5
2'-OH-4-nitrochalcone-9.1
4'-C2H5-4-nitrochalcone-8.8
3'-OH-4-nitrochalcone-8.6
3'-C2H5-4-nitrochalcone-8.5

Data sourced from a study by Ariza-Rua et al. (2023)[4][5]

Table 2: Anticancer Activity and Tubulin Docking of this compound Derivatives

Tubulin is a critical protein involved in cell division, and its inhibition is a validated anticancer strategy. Certain this compound derivatives have been investigated for their potential to interact with tubulin.

DerivativeTarget ProteinBinding Score (kcal/mol)Biological Activity (IC50)Cell Line
(E)-1-(4-nitrophenyl)-3-(quinolin-8-yl)prop-2-en-1-one (F4)Tubulin (PDB: 4O2B)-8.8Not ReportedNot Reported
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (F3)Tubulin (PDB: 4O2B)-8.6Not ReportedNot Reported
This compound (unspecified substitution)Not SpecifiedNot Reported383.82 µg/mLMCF-7
3-Nitrochalcone (unspecified substitution)Not SpecifiedNot Reported465.60 µg/mLMCF-7

Binding scores are from a study on quinolinyl chalcone derivatives, and IC50 values are from a study on naphthalene-chalcone derivatives.[1][6]

Experimental Protocols

The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.

Molecular Docking Protocol for this compound Derivatives
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., COX-2, Tubulin) is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDockTools.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are energetically minimized using a suitable force field.

    • Gasteiger charges are computed for the ligand atoms.

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein. The dimensions and coordinates of the grid box are chosen to encompass the binding pocket of the target protein.

  • Molecular Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina.[4][7]

    • The Lamarckian genetic algorithm is commonly employed for the conformational search of the ligand within the active site.

    • A set number of binding poses are generated for each ligand, and they are ranked based on their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • The binding pose with the lowest energy score is selected as the most probable binding conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.

Visualizing Pathways and Workflows

To better understand the context of these molecular docking studies, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (4-Nitrochalcones) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose & Score Analysis docking->pose_analysis interaction_analysis Interaction Visualization pose_analysis->interaction_analysis sar_studies Structure-Activity Relationship interaction_analysis->sar_studies

Caption: A generalized workflow for molecular docking studies of this compound derivatives.

cox2_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate nitrochalcone This compound Derivatives nitrochalcone->cox2 inhibit

Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, operational guidelines, and disposal procedures for researchers, scientists, and drug development professionals working with 4-Nitrochalcone. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is a yellow crystalline solid that may cause irritation to the eyes, skin, and respiratory tract.[1][2] While comprehensive toxicological properties have not been fully investigated, it is prudent to handle this compound with a high degree of caution.[1] GHS classifications from some sources indicate that it causes skin and serious eye irritation and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) and Engineering Controls

Proper engineering controls and personal protective equipment are mandatory to minimize exposure when handling this compound.

Control TypeSpecificationPurpose
Engineering Controls
Chemical Fume HoodAll handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[4]
Eyewash Station & Safety ShowerMust be readily accessible in the immediate work area.[1][5]
Personal Protective Equipment
Eye and Face ProtectionChemical safety goggles or glasses with side shieldsTo protect against dust particles and splashes.[1][5]
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber)To prevent direct skin contact.[1][6]
Skin and Body ProtectionChemical-resistant lab coatTo protect skin and personal clothing from contamination.[1][7]
Respiratory ProtectionNIOSH-approved respiratorRecommended when engineering controls are not sufficient or during large-scale operations where dust generation is likely.[1]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Pre-Handling Checks:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[1][5]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

    • Don all required PPE as specified in the table above before handling the compound.

  • Weighing and Transferring:

    • Handle this compound as a solid powder, taking care to minimize the generation of dust.[1]

    • Use a spatula for transfers.

    • Weigh the compound in a tared, sealed container within the fume hood to prevent contamination of the balance and surrounding area.[4]

  • Experimental Procedure:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Keep containers of this compound tightly closed when not in use.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Liquid Waste:

    • Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal:

    • Empty containers should be rinsed with an appropriate solvent (e.g., acetone) three times. The rinsate must be collected as hazardous liquid waste.

    • Dispose of all waste containers in accordance with all local, regional, national, and international regulations.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound prep Preparation handling Handling in Fume Hood prep->handling sub_prep Verify Engineering Controls Don PPE prep->sub_prep experiment Experimental Use handling->experiment sub_handling Weighing Transferring handling->sub_handling decon Decontamination experiment->decon waste Waste Disposal decon->waste sub_decon Clean Equipment Wash Hands decon->sub_decon sub_waste Segregate Solid & Liquid Waste waste->sub_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.